2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine
Description
Properties
IUPAC Name |
2-(bromomethyl)-4-chlorothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNS/c9-4-5-3-6-7(12-5)1-2-11-8(6)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAPVCILZFJNIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1SC(=C2)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592580 | |
| Record name | 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209286-63-5 | |
| Record name | 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209286-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine
CAS Number: 209286-63-5
A Core Moiety for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine, a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features make it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of novel kinase inhibitors.
Chemical and Physical Properties
This compound is a halogenated heterocyclic compound. The presence of a reactive bromomethyl group and a chlorine atom on the thieno[3,2-c]pyridine scaffold allows for versatile chemical modifications, making it an ideal starting material for the synthesis of diverse compound libraries.
| Property | Value | Source |
| CAS Number | 209286-63-5 | [1] |
| Molecular Formula | C₈H₅BrClNS | [1] |
| Molecular Weight | 262.55 g/mol | [1] |
| Appearance | Not explicitly stated in search results | |
| Solubility | Not explicitly stated in search results | |
| Melting Point | Not explicitly stated in search results | |
| Boiling Point | Not explicitly stated in search results |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a multi-step reaction sequence starting from a thienopyridine precursor. While a specific, detailed experimental protocol for the direct synthesis of this compound was not found in the provided search results, a general synthetic strategy can be inferred from the synthesis of related compounds. A plausible synthetic route involves the following key transformations:
-
Construction of the Thieno[3,2-c]pyridine Core: This is often achieved through cyclization reactions of appropriately substituted thiophene or pyridine derivatives.
-
Introduction of the Bromomethyl Group: This is commonly accomplished by the bromination of a corresponding hydroxymethyl or methyl precursor.
Illustrative Synthetic Pathway
A likely synthetic pathway would start with the corresponding (4-chlorothieno[3,2-c]pyridin-2-yl)methanol. The conversion of the alcohol to the bromide is a standard organic transformation.
Caption: Plausible final step in the synthesis of the target compound.
General Experimental Protocol for Bromination of a Heterocyclic Methanol:
-
Starting Material: (4-chlorothieno[3,2-c]pyridin-2-yl)methanol.
-
Reagent: A suitable brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
-
Solvent: An inert solvent like dichloromethane (DCM) or diethyl ether.
-
Procedure:
-
The starting alcohol is dissolved in the chosen solvent and cooled in an ice bath.
-
The brominating agent is added dropwise to the cooled solution.
-
The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired this compound.
-
Applications in Drug Discovery and Medicinal Chemistry
This compound is a key intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors.[1] The thieno[3,2-c]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.
The reactive bromomethyl group serves as a chemical handle for introducing various substituents through nucleophilic substitution reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) of thienopyridine derivatives, leading to the optimization of their biological activity.
Role in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer. The thieno[3,2-c]pyridine core can be elaborated to create potent and selective kinase inhibitors.
Caption: General workflow for developing kinase inhibitors.
The development of such inhibitors often involves the synthesis of a library of compounds where different functional groups are attached to the thieno[3,2-c]pyridine core via the bromomethyl linker. These compounds are then screened for their ability to inhibit specific kinases.
Future Perspectives
The versatility of this compound as a synthetic intermediate ensures its continued importance in drug discovery. Future research will likely focus on:
-
Development of novel synthetic routes: More efficient and scalable syntheses of this key intermediate are always of interest.
-
Exploration of new therapeutic targets: While its application in kinase inhibitor development is established, the thieno[3,2-c]pyridine scaffold may be effective against other classes of biological targets.
-
Combinatorial chemistry: The use of this building block in high-throughput synthesis will accelerate the discovery of new lead compounds.
References
An In-Depth Technical Guide to the Structure Elucidation of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine is a halogenated heterocyclic compound featuring a fused thieno[3,2-c]pyridine core. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines and other biologically active heterocycles. The presence of a reactive bromomethyl group at the 2-position and a chlorine atom at the 4-position makes it a versatile intermediate for the synthesis of a wide range of derivatives with potential therapeutic applications. This guide provides a comprehensive overview of the structural elucidation of this compound, including its physicochemical properties, a plausible synthetic route, and predicted spectroscopic data based on established principles of analytical chemistry.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₅BrClNS |
| Molecular Weight | 262.55 g/mol |
| CAS Number | 209286-63-5 |
| Appearance | Predicted to be a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Chemical Structure
Caption: Chemical structure of this compound.
Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols for Proposed Synthesis
Step 1: Gewald Reaction to form 2-Amino-5-methyl-thiophene-3-carbonitrile The synthesis of the thiophene core can be achieved via the Gewald reaction.[1][2]
-
To a solution of 2-mercaptopropionic acid and malononitrile in a suitable solvent like ethanol, a base such as morpholine or triethylamine is added.
-
Elemental sulfur is then added to the reaction mixture.
-
The mixture is heated under reflux for several hours.
-
After cooling, the product is isolated by filtration and purified by recrystallization.
Step 2: Cyclization to form 2-Methyl-4-hydroxythieno[3,2-c]pyridine
-
The 2-amino-5-methyl-thiophene-3-carbonitrile is reacted with ethyl acetoacetate in the presence of a base like sodium ethoxide.
-
The reaction mixture is heated, leading to cyclization to form the pyridone ring.
-
Acidification of the reaction mixture precipitates the 2-methyl-4-hydroxythieno[3,2-c]pyridine, which can be purified by recrystallization.
Step 3: Chlorination to form 2-Methyl-4-chlorothieno[3,2-c]pyridine The conversion of the hydroxyl group to a chloro group is a standard transformation.[3][4][5][6]
-
The 2-methyl-4-hydroxythieno[3,2-c]pyridine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine.[3][4][5][6]
-
The reaction mixture is heated under reflux.
-
After the reaction is complete, the excess POCl₃ is carefully quenched with ice water, and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography.
Step 4: Radical Bromination to form this compound The final step involves the bromination of the methyl group.[7][8][9]
-
2-Methyl-4-chlorothieno[3,2-c]pyridine is dissolved in a non-polar solvent like carbon tetrachloride.
-
N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added.[7][8][9]
-
The mixture is heated under reflux with irradiation from a light source to initiate the radical chain reaction.
-
Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure.
-
The final product is purified by column chromatography or recrystallization.
Structure Elucidation
The definitive structure of this compound would be elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Standard parameters are used, including a 90° pulse, a relaxation delay of 1-2 seconds, and acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled spectrum is acquired with a 90° pulse and a sufficient number of scans.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~8.6 - 8.8 | Doublet | 1H | H-7 | The proton at position 7 is expected to be the most deshielded aromatic proton due to its proximity to the nitrogen atom in the pyridine ring. |
| ~7.6 - 7.8 | Doublet | 1H | H-6 | The proton at position 6 would be coupled to H-7. |
| ~7.5 - 7.7 | Singlet | 1H | H-3 | The proton on the thiophene ring is expected to appear as a singlet in this region. |
| ~4.7 - 4.9 | Singlet | 2H | -CH₂Br | The methylene protons adjacent to the bromine atom are expected to be significantly deshielded and appear as a singlet. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~150 - 155 | C-4 | The carbon atom bearing the chlorine atom is expected to be deshielded. |
| ~148 - 152 | C-7a | A quaternary carbon at the fusion of the two rings, adjacent to the nitrogen. |
| ~145 - 150 | C-7 | The carbon adjacent to the nitrogen in the pyridine ring. |
| ~130 - 135 | C-3a | The quaternary carbon at the thiophene-pyridine fusion. |
| ~125 - 130 | C-2 | The carbon bearing the bromomethyl group. |
| ~120 - 125 | C-3 | The protonated carbon on the thiophene ring. |
| ~118 - 122 | C-6 | The protonated carbon in the pyridine ring. |
| ~28 - 33 | -CH₂Br | The carbon of the bromomethyl group is expected in the aliphatic region, deshielded by the bromine atom. |
Mass Spectrometry (MS)
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electron ionization (EI) source is typically used.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Analysis: The instrument is operated in positive ion mode, and the mass-to-charge ratio (m/z) of the ions is recorded.
Predicted Mass Spectrum Data (EI):
The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of both chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1).[10][11][12]
| m/z | Relative Abundance | Assignment | Justification |
| 261, 263, 265 | Pattern | [M]⁺ (C₈H₅⁷⁹Br³⁵ClNS)⁺, (C₈H₅⁸¹Br³⁵ClNS)⁺ / (C₈H₅⁷⁹Br³⁷ClNS)⁺, (C₈H₅⁸¹Br³⁷ClNS)⁺ | The molecular ion peak will appear as a cluster of peaks due to the isotopes of bromine and chlorine. The relative intensities of the M, M+2, and M+4 peaks will be a combination of the 3:1 (Cl) and 1:1 (Br) ratios.[10][11][12] |
| 182, 184 | High | [M - Br]⁺ | A major fragmentation pathway is the loss of the bromine radical, which is a good leaving group, resulting in a relatively stable cation. The 182/184 pattern reflects the chlorine isotopes. |
| 147 | Moderate | [M - Br - Cl]⁺ | Subsequent loss of a chlorine radical from the [M - Br]⁺ fragment. |
Conclusion
The structural elucidation of this compound relies on a combination of synthetic chemistry and modern analytical techniques. While direct experimental data is not widely published, a plausible synthetic route can be designed utilizing well-established reactions. The predicted NMR and mass spectral data provide a clear blueprint for the identification and characterization of this compound. The presence of the characteristic isotopic patterns in the mass spectrum, coupled with the predicted chemical shifts and coupling patterns in the NMR spectra, would provide unambiguous confirmation of the structure. This technical guide serves as a valuable resource for researchers interested in the synthesis and characterization of this and related heterocyclic compounds for applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. indianchemicalsociety.com [indianchemicalsociety.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 7. daneshyari.com [daneshyari.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 12. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, potential synthetic routes, and conceptual biological applications of the heterocyclic compound 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine. This molecule is of significant interest in medicinal chemistry and drug discovery due to its reactive bromomethyl group, which allows for further functionalization, and the thieno[3,2-c]pyridine core, a scaffold found in various biologically active compounds.
Core Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 209286-63-5 | [1] |
| Molecular Formula | C₈H₅BrClNS | [1][2] |
| Molecular Weight | 262.55 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available. For reference, the related compound 4-Chlorothieno[3,2-c]pyridine has a melting point of 97-102 °C. | |
| Boiling Point | Not available | |
| Solubility | Not available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Conceptual Role in Drug Discovery: Kinase Inhibition
The thieno[3,2-c]pyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The general mechanism involves the compound binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Proposed Synthetic Pathway and Experimental Protocol
Currently, a specific, detailed experimental protocol for the synthesis of this compound is not documented in peer-reviewed literature. However, based on established synthetic routes for related thieno[3,2-c]pyridine derivatives, a plausible multi-step synthesis can be proposed. The following workflow outlines a potential synthetic strategy.
Detailed Methodologies for Key Synthetic Steps (Hypothetical Protocol)
The following protocols are generalized and would require optimization for the specific substrate.
Step 1: Synthesis of 4-Chlorothieno[3,2-c]pyridine (Intermediate 1)
This step could potentially be achieved through a Gewald-type reaction starting from a suitable 4-chloropyridine derivative.
-
Reactants: A 4-chloropyridine derivative with an adjacent activated methylene group, elemental sulfur, and a compound containing an activated methylene group (e.g., malononitrile).
-
Solvent: A high-boiling point solvent such as dimethylformamide (DMF) or ethanol.
-
Catalyst: An organic base such as morpholine or triethylamine.
-
Procedure: a. The reactants are dissolved in the solvent. b. The catalyst is added, and the mixture is heated to reflux for several hours. c. The reaction progress is monitored by thin-layer chromatography (TLC). d. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. e. The crude product is collected by filtration and purified by recrystallization or column chromatography.
Step 2: Formylation to 2-Formyl-4-chlorothieno[3,2-c]pyridine (Intermediate 2)
A Vilsmeier-Haack reaction is a common method for formylating electron-rich heterocyclic systems.
-
Reactants: 4-Chlorothieno[3,2-c]pyridine, phosphoryl chloride (POCl₃), and dimethylformamide (DMF).
-
Procedure: a. DMF is cooled in an ice bath, and POCl₃ is added dropwise with stirring. b. The 4-chlorothieno[3,2-c]pyridine is then added to the Vilsmeier reagent. c. The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC). d. The reaction is quenched by pouring it onto crushed ice and neutralizing with a base (e.g., sodium hydroxide or sodium bicarbonate). e. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is typically achieved by column chromatography.
Step 3: Reduction to (4-Chlorothieno[3,2-c]pyridin-2-yl)methanol (Intermediate 3)
The formyl group is reduced to a primary alcohol.
-
Reactant: 2-Formyl-4-chlorothieno[3,2-c]pyridine.
-
Reducing Agent: Sodium borohydride (NaBH₄).
-
Solvent: An alcohol such as methanol or ethanol.
-
Procedure: a. The aldehyde is dissolved in the solvent. b. Sodium borohydride is added portion-wise at 0 °C. c. The reaction is stirred until completion (monitored by TLC). d. The reaction is quenched by the careful addition of water or dilute acid. e. The product is extracted, and the organic phase is dried and evaporated to yield the alcohol.
Step 4: Bromination to this compound (Final Product)
The primary alcohol is converted to the corresponding bromide.
-
Reactant: (4-Chlorothieno[3,2-c]pyridin-2-yl)methanol.
-
Brominating Agent: Phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃).
-
Solvent: An aprotic solvent such as dichloromethane (DCM) or diethyl ether.
-
Procedure (using PBr₃): a. The alcohol is dissolved in the solvent and cooled to 0 °C. b. PBr₃ is added dropwise with stirring. c. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. d. The reaction is quenched by carefully pouring it onto ice water and neutralizing with a weak base. e. The product is extracted, and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.
Potential Biological Activities
While specific biological data for this compound is lacking, the thieno[3,2-c]pyridine core is present in compounds with a wide range of biological activities. A comprehensive review of thienopyridines highlights their potential as:
-
Antibacterial and antimicrobial agents
-
Psychotropic drugs
-
Antitumor agents
-
Anti-inflammatory compounds
-
Antiviral agents, including HIV-1 protease inhibitors
The development of novel derivatives from this compound could lead to the discovery of new therapeutic agents in these areas.
Conclusion
This compound is a valuable building block for synthetic and medicinal chemistry. Although detailed experimental data is limited, its known chemical properties and the biological relevance of the thieno[3,2-c]pyridine scaffold make it a compound of high interest for the development of novel therapeutics. The proposed synthetic pathway provides a rational starting point for its laboratory-scale preparation, enabling further investigation into its physical, chemical, and biological properties. As research in this area progresses, a more complete understanding of this promising molecule is anticipated.
References
Chemical Reactivity Profile of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine, a key heterocyclic building block in medicinal chemistry. The document details the molecule's structural features, its reactivity at the bromomethyl and chloro positions, and provides a theoretical framework for its behavior in various organic transformations. While specific experimental data for this exact molecule remains limited in publicly accessible literature, this guide extrapolates likely reaction pathways and provides generalized protocols based on the reactivity of analogous structures. This information is intended to serve as a foundational resource for researchers engaged in the synthesis and derivatization of thieno[3,2-c]pyridine scaffolds for drug discovery and development.
Introduction
This compound is a bifunctional heterocyclic compound of significant interest in the pharmaceutical industry. Its thienopyridine core is a recognized pharmacophore present in numerous biologically active molecules.[1] The presence of two distinct reactive sites—a highly reactive bromomethyl group at the 2-position and a chloro substituent at the 4-position—makes it a versatile intermediate for the synthesis of a diverse array of complex molecules, particularly kinase inhibitors and other therapeutic agents.[1] The bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the chloro group can participate in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Molecular Structure and Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 209286-63-5 | [1] |
| Molecular Formula | C₈H₅BrClNS | [1] |
| Molecular Weight | 262.55 g/mol | [1] |
Chemical Reactivity
The reactivity of this compound is dominated by the two halogen-containing functional groups. The bromomethyl group is analogous to a benzylic bromide, exhibiting high reactivity towards nucleophiles in SN2 reactions. The chloro group attached to the pyridine ring is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions.
Reactivity of the Bromomethyl Group: Nucleophilic Substitution
The primary mode of reaction for the bromomethyl group is nucleophilic substitution. Due to the stability of the resulting intermediate, which is benzylic-like in nature, these reactions typically proceed readily. A variety of nucleophiles can be employed to displace the bromide, leading to a wide range of derivatives.
References
Spectroscopic Data for 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine Remains Elusive in Public Domain
Despite extensive searches of scientific literature and patent databases, detailed spectroscopic data (NMR, MS, IR) for the compound 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine (CAS Number: 209286-63-5) is not publicly available. This lack of accessible data prevents the compilation of a comprehensive technical guide as requested.
While the existence of the compound is confirmed through numerous chemical supplier listings, and its molecular formula is established as C₈H₅BrClNS, the specific experimental data necessary for a detailed analysis and presentation in a technical whitepaper—including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectra—could not be located in publicly accessible records.
Commercial suppliers of this compound may possess internal quality control data, which would include the requested spectroscopic information. However, this data is proprietary and not released into the public domain. Researchers, scientists, and drug development professionals seeking this information would likely need to acquire it through direct analysis after purchasing the compound or by special request from a supplier.
The synthesis of related thieno[3,2-c]pyridine derivatives is documented in various patents and scientific articles. These documents often provide detailed experimental protocols and spectroscopic characterization for the compounds synthesized therein. However, a specific protocol and the corresponding data for this compound were not found.
Without the foundational spectroscopic data, it is not possible to fulfill the core requirements of the requested technical guide, which include structured data tables, detailed experimental methodologies, and visualizations of signaling pathways or experimental workflows. The creation of such a guide would be contingent on obtaining the primary spectral data through experimental means.
Synthesis of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a plausible synthetic pathway for 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine, a key intermediate in the development of various pharmaceutical compounds. The described methodology is a multi-step process commencing with the construction of the core thieno[3,2-c]pyridine scaffold, followed by targeted functionalization to yield the final product. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic route to aid researchers in their synthetic endeavors.
Overview of the Synthetic Pathway
The synthesis of this compound can be strategically divided into four main stages:
-
Construction of the Thieno[3,2-c]pyridine Core: Formation of the bicyclic heterocyclic system.
-
Chlorination of the Pyridine Ring: Introduction of the chloro-substituent at the 4-position.
-
Functionalization at the 2-position: Introduction of a hydroxymethyl group which serves as a precursor to the final bromomethyl group.
-
Bromination of the Hydroxymethyl Group: Conversion to the target 2-(bromomethyl) moiety.
A detailed, step-by-step experimental workflow is presented below.
Experimental Protocols and Data
Step 1: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
The initial step involves the synthesis of the saturated thieno[3,2-c]pyridine core. A common method for this is the Pictet-Spengler reaction of 2-(thiophen-2-yl)ethanamine with formaldehyde, followed by cyclization.
Experimental Protocol:
A mixture of 2-(thiophen-2-yl)ethanamine (1 equivalent), aqueous formaldehyde (1.1 equivalents), and water is heated to 50-55°C for 20-30 hours. After cooling, the reaction mixture is extracted with dichloromethane. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate imine. The crude imine is then dissolved in ethanolic hydrogen chloride and heated to 65-75°C to effect cyclization and salt formation. Upon cooling and filtration, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride is obtained.[1][2]
Quantitative Data:
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-(thiophen-2-yl)ethanamine, Formaldehyde | Water, Dichloromethane, Ethanolic HCl | 50-75 | 20-30 | Not specified |
Step 2: Dehydrogenation and Chlorination to 4-Chlorothieno[3,2-c]pyridine
The tetrahydrothieno[3,2-c]pyridine is first dehydrogenated to the aromatic thieno[3,2-c]pyridine, which is then chlorinated. A plausible method for chlorination involves the conversion of a corresponding thieno[3,2-c]pyridinone to the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol (based on a related system):
A mixture of the thieno[3,2-c]pyridin-4-one precursor and phosphorus oxychloride is heated to reflux for 4 hours. After cooling to room temperature, the excess phosphorus oxychloride is removed in vacuo. The residue is dissolved in dichloromethane and washed sequentially with water and saturated sodium hydrogen carbonate solution. The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield the 4-chlorothieno[3,2-c]pyridine.
Quantitative Data:
| Step | Starting Material | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 2 | Thieno[3,2-c]pyridin-4-one | POCl₃, Dichloromethane | Reflux | 4 | Not specified |
Step 3: Synthesis of (4-Chlorothieno[3,2-c]pyridin-2-yl)methanol
This step involves the introduction of a hydroxymethyl group at the 2-position. This can be achieved through a formylation reaction followed by reduction, or by lithiation and reaction with formaldehyde. A more direct route involves the reduction of a 2-carboxylic acid or its ester derivative.
Experimental Protocol (Reduction of a Carboxylic Acid Ester):
To a stirred solution of methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate (1 equivalent) in a suitable solvent like methanol, sodium borohydride (0.5 equivalents) is added portionwise over 15 minutes at room temperature. The reaction is stirred for an additional 1.5 hours. The solvent is then removed under reduced pressure. Water is added to the residue, and the mixture is extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried, and concentrated. The crude product can be purified by recrystallization or chromatography to give (4-chlorothieno[3,2-c]pyridin-2-yl)methanol.[1]
Quantitative Data:
| Step | Starting Material | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 3 | Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate | Sodium borohydride, Methanol, Ethyl acetate | Room Temp. | 1.7 | ~89 (for a related system)[1] |
Step 4: Synthesis of this compound
The final step is the bromination of the hydroxymethyl group. This is typically achieved using a brominating agent that is selective for benzylic/allylic positions, such as N-bromosuccinimide (NBS), often in the presence of a radical initiator.
Experimental Protocol (Side-Chain Bromination):
To a solution of (4-chlorothieno[3,2-c]pyridin-2-yl)methanol (1 equivalent) in a non-polar solvent such as carbon tetrachloride or cyclohexane, N-bromosuccinimide (1.1-1.2 equivalents) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN) are added. The mixture is heated to reflux under illumination with a light source (e.g., a sun lamp) to initiate the reaction. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with aqueous sodium thiosulfate solution and brine, dried over a drying agent, and the solvent is evaporated to yield the crude this compound. Purification can be performed by column chromatography.[3][4][5]
Quantitative Data:
| Step | Starting Material | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 4 | (4-Chlorothieno[3,2-c]pyridin-2-yl)methanol | N-Bromosuccinimide, Benzoyl peroxide (cat.), CCl₄ | Reflux | 1.5-3 | Variable |
Synthesis Pathway Diagram
Caption: Proposed synthesis pathway for this compound.
Conclusion
This technical guide outlines a viable synthetic route to this compound based on established chemical transformations. The provided experimental protocols, derived from literature on analogous systems, offer a solid foundation for researchers to adapt and optimize for their specific needs. The modular nature of this synthesis allows for the potential introduction of further diversity at various stages, making it a valuable tool for medicinal chemistry and drug discovery programs. It is recommended that each step be carefully optimized to achieve the desired purity and yield of the final product.
References
- 1. (2-Chloro-3-pyridinyl)methanol synthesis - chemicalbook [chemicalbook.com]
- 2. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
- 3. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]
- 4. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Starting Materials for 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine
This technical guide provides a comprehensive overview of the synthetic route to obtain 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine, a key intermediate for researchers, scientists, and professionals in drug development. The synthesis is a multi-step process commencing with the construction of the core thieno[3,2-c]pyridine scaffold, followed by targeted functionalization to yield the final product. This document details the necessary starting materials, experimental protocols, and quantitative data for each key transformation.
Synthetic Strategy Overview
The synthesis of this compound can be conceptually divided into three main stages:
-
Construction of the Thieno[3,2-c]pyridin-4(5H)-one Core: This involves the formation of a substituted thiophene ring, followed by the annulation of the pyridine ring.
-
Chlorination of the Pyridinone Ring: The 4-oxo group of the thieno[3,2-c]pyridin-4(5H)-one intermediate is converted to a chloro group.
-
Bromination of the 2-Methyl Group: The final step is the radical bromination of the methyl group at the 2-position of the thieno[3,2-c]pyridine core.
The overall synthetic pathway is depicted below:
Detailed Experimental Protocols and Data
Step 1: Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate
The initial step involves the synthesis of a 2-aminothiophene derivative via the Gewald reaction. This multicomponent reaction combines a ketone (ethyl acetoacetate), an active methylene compound (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.
Experimental Protocol:
A mixture of ethyl acetoacetate (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) is suspended in ethanol. A catalytic amount of a secondary amine, such as morpholine or diethylamine (0.2 eq), is added dropwise to the stirred suspension at room temperature. The reaction mixture is then heated to reflux for 2-4 hours. After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford ethyl 2-amino-5-methylthiophene-3-carboxylate.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Density (g/mL) |
| Ethyl Acetoacetate | 1.0 | 130.14 | 1.021 |
| Ethyl Cyanoacetate | 1.0 | 113.12 | 1.063 |
| Sulfur | 1.1 | 32.06 | - |
| Morpholine | 0.2 | 87.12 | 1.007 |
| Ethanol | Solvent | 46.07 | 0.789 |
Expected Yield: 75-85%
Step 2: Synthesis of 2-Methylthieno[3,2-c]pyridin-4(5H)-one
The synthesized 2-aminothiophene is then cyclized to form the thieno[3,2-c]pyridin-4(5H)-one core. This is typically achieved by heating with a suitable reagent that provides the necessary carbon and nitrogen atoms for the pyridine ring.
Experimental Protocol:
Ethyl 2-amino-5-methylthiophene-3-carboxylate (1.0 eq) is heated in an excess of formamide (used as both reagent and solvent) at 150-160 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to give 2-methylthieno[3,2-c]pyridin-4(5H)-one.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Density (g/mL) |
| Ethyl 2-amino-5-methylthiophene-3-carboxylate | 1.0 | 201.26 | - |
| Formamide | Solvent/Reagent | 45.04 | 1.133 |
Expected Yield: 60-70%
Step 3: Synthesis of 4-Chloro-2-methylthieno[3,2-c]pyridine
The 4-oxo group of the thieno[3,2-c]pyridin-4(5H)-one is converted to a chloro group using a chlorinating agent, typically phosphorus oxychloride.
Experimental Protocol:
A mixture of 2-methylthieno[3,2-c]pyridin-4(5H)-one (1.0 eq) and phosphorus oxychloride (3.0-5.0 eq) is heated at reflux (around 110 °C) for 2-4 hours. After the reaction is complete, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate or ammonium hydroxide. The resulting precipitate is filtered, washed with water, and dried to yield 4-chloro-2-methylthieno[3,2-c]pyridine.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Density (g/mL) |
| 2-Methylthieno[3,2-c]pyridin-4(5H)-one | 1.0 | 167.21 | - |
| Phosphorus Oxychloride (POCl₃) | 3.0-5.0 | 153.33 | 1.645 |
Expected Yield: 80-90%
Step 4: Synthesis of this compound
The final step is the radical bromination of the 2-methyl group to afford the target compound. This is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Experimental Protocol:
To a solution of 4-chloro-2-methylthieno[3,2-c]pyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile, N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) are added. The mixture is heated to reflux under an inert atmosphere for 2-6 hours, with the reaction progress monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to give this compound.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| 4-Chloro-2-methylthieno[3,2-c]pyridine | 1.0 | 185.66 |
| N-Bromosuccinimide (NBS) | 1.1 | 177.98 |
| Azobisisobutyronitrile (AIBN) | 0.05 | 164.21 |
| Carbon Tetrachloride (Solvent) | - | 153.82 |
Expected Yield: 65-75%
Application in Drug Discovery Workflow
This compound is a versatile intermediate in drug discovery due to its reactive bromomethyl group, which allows for the introduction of various functionalities through nucleophilic substitution reactions. This enables the synthesis of a library of compounds for biological screening.
Conclusion
The synthesis of this compound from readily available starting materials is a feasible multi-step process. This guide provides a detailed roadmap for its preparation, outlining the necessary reagents, experimental conditions, and expected outcomes for each synthetic transformation. The protocols described herein are based on well-established chemical principles and analogous procedures reported in the scientific literature, providing a solid foundation for researchers in the field of medicinal chemistry and drug development. Careful execution of these steps should allow for the efficient synthesis of this valuable chemical intermediate.
A Technical Guide to 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine: A Key Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine, a crucial heterocyclic building block in the synthesis of novel therapeutic agents. This document details its chemical identity, properties, synthesis, and its application in the development of kinase inhibitors, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) targeted therapies.
Chemical Identity and Properties
The compound, commonly referred to as this compound, is more accurately identified by its IUPAC name: 3-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine .[1] This nomenclature correctly reflects the substitution pattern on the thienopyridine ring system.
Synonyms: While no common synonyms are widely used, it may be referenced by its CAS Number.
Key Identifiers and Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | 3-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine | PubChem[1] |
| CAS Number | 209286-63-5 | --- |
| Molecular Formula | C₈H₅BrClNS | PubChem[1] |
| Molecular Weight | 262.55 g/mol | PubChem[1] |
| Canonical SMILES | C1=CN=C(C2=C1SC=C2CBr)Cl | PubChem[1] |
| InChI Key | YNKZROICVCBPBT-UHFFFAOYSA-N | PubChem[1] |
| XLogP3-AA | 3.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 260.90146 | PubChem[1] |
| Topological Polar Surface Area | 41.1 Ų | PubChem[1] |
Synthesis and Reactivity
Generalized Experimental Protocol for Synthesis
This protocol is a composite based on established synthetic methodologies for similar heterocyclic systems. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.
Step 1: Synthesis of a 3-methyl-4-chlorothieno[3,2-c]pyridine precursor. This is often achieved through the reaction of a suitably substituted thiophene derivative with a reagent that provides the pyridine ring portion, followed by chlorination.
Step 2: Radical Bromination of the Methyl Group. The 3-methyl group can be converted to a bromomethyl group via a radical bromination reaction.
-
Reaction Scheme:
-
Reagents and Conditions:
-
Substrate: 3-methyl-4-chlorothieno[3,2-c]pyridine
-
Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used reagent for benzylic and allylic bromination.
-
Radical Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide are typical choices.
-
Solvent: A non-polar solvent such as carbon tetrachloride (CCl₄) or a straight-chain alkane (e.g., n-heptane) is generally used.[2]
-
Initiation: The reaction is initiated by heat or UV light.
-
-
Illustrative Procedure:
-
Dissolve the 3-methyl-4-chlorothieno[3,2-c]pyridine precursor in a suitable solvent (e.g., n-heptane) in a reaction flask equipped with a reflux condenser and a magnetic stirrer.
-
Add N-Bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 3-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine.
-
Reactivity and Use in Synthesis
The primary utility of 3-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine in medicinal chemistry stems from the reactivity of the bromomethyl group. This functional group acts as a good electrophile, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various side chains, which is a key step in the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. A common reaction is the alkylation of amines to form a new carbon-nitrogen bond.
References
Safety and Handling of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine: A Technical Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine (CAS No. 209286-63-5) was found in a comprehensive search of available safety literature. This guide is therefore based on an assessment of the potential hazards associated with its structural components—a bromomethyl group, a chlorinated aromatic system, and a thienopyridine core—by referencing safety data for analogous compounds. This substance should be handled with extreme caution as a compound with unknown toxicological properties, assuming a high degree of hazard.
This technical guide is intended for researchers, scientists, and professionals in drug development who may handle this compound. The information provided is a synthesis of safety protocols for structurally related hazardous materials and should be used to inform, but not replace, a thorough risk assessment conducted by qualified safety professionals.
Hazard Assessment by Analogy
Based on the safety data of structurally similar compounds, including bromomethyl-pyridines and chloro-thiophenes, this compound is anticipated to exhibit the following hazards:
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Expected to cause skin irritation, and potentially severe skin burns.[1][2][3][4] Bromomethyl functional groups are known to be lachrymatory and can act as alkylating agents, causing skin damage.
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation or severe eye damage.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[4][5]
The following table summarizes the GHS hazard classifications for several structurally related compounds to provide a qualitative understanding of the potential hazard profile.
| Compound Name | GHS Pictograms | Hazard Statements |
| 2-(Bromomethyl)pyridine hydrobromide | Danger | H302: Harmful if swallowedH312: Harmful in contact with skinH314: Causes severe skin burns and eye damageH332: Harmful if inhaled[1] |
| 4-(Bromomethyl)pyridine hydrobromide | Danger | H314: Causes severe skin burns and eye damageH335: May cause respiratory irritation[2] |
| 2,6-Bis(bromomethyl)pyridine | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4] |
| 5-Chlorothiophene-2-carboxylic acid | Warning | Causes eye, skin, and respiratory tract irritation.[5] |
Standard Operating Procedure for Safe Handling
The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: General workflow for handling hazardous chemicals.
Experimental Protocols
Engineering Controls
-
Primary Barrier: All work, including weighing, dispensing, and the preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure the fume hood has a face velocity appropriate for handling potent compounds (typically 80-120 feet per minute).
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory. The following table details the minimum requirements.
| Body Part | Protection | Specification |
| Eyes/Face | Safety Goggles & Face Shield | Goggles must be splash-proof. A face shield should be worn over goggles when there is a significant risk of splashes. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a common choice, but double-gloving is recommended. Consult a glove compatibility chart for specific breakthrough times. Dispose of gloves immediately after handling the substance. |
| Body | Laboratory Coat | A flame-resistant lab coat that fastens completely is required. |
| Respiratory | Respirator (if required) | If there is a risk of aerosol generation or if working outside a fume hood (not recommended), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] |
Handling and Storage
-
Receiving: Upon receipt, inspect the container for damage. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
Dispensing: For solid material, minimize dust generation. Use tools and techniques that avoid creating airborne particles.
-
Storage: Keep the container tightly closed and store in a designated, locked cabinet for toxic substances.[1][2] The compound should be stored at room temperature as indicated by suppliers.[6]
Spill Management
-
Contingency: A spill kit appropriate for solid chemical spills should be readily available. This should include absorbent materials, bags for contaminated waste, and appropriate PPE.
-
Procedure:
-
Evacuate the immediate area.
-
Alert colleagues and the laboratory supervisor.
-
If safe to do so, and while wearing appropriate PPE, cover the spill with an absorbent material to prevent the spread of dust.
-
Carefully sweep or vacuum (with a HEPA-filtered vacuum) the material into a labeled, sealed waste container.
-
Decontaminate the area with an appropriate solvent (e.g., soap and water, followed by ethanol).
-
Dispose of all contaminated materials as hazardous waste.
-
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
While specific toxicological data for this compound are not available, its chemical structure strongly suggests that it is a hazardous substance. Researchers and all personnel handling this compound must adhere to the stringent safety protocols outlined in this guide. A thorough, site-specific risk assessment should always be performed before commencing any work with this material. The principle of "as low as reasonably practicable" (ALARP) should be applied to all potential exposures.
References
A Technical Guide to 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine: Synthesis, Commercial Availability, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine, a key heterocyclic building block in medicinal chemistry. The document details its commercial availability, outlines a likely synthetic pathway with relevant experimental considerations, and explores its application in the development of kinase inhibitors and other therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering structured data, potential experimental approaches, and insights into its biological significance.
Introduction
This compound is a substituted thienopyridine derivative that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, including a reactive bromomethyl group and a thienopyridine core, make it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The thieno[3,2-c]pyridine scaffold is a recognized pharmacophore, and its derivatives have been investigated for various therapeutic applications, most notably as kinase inhibitors in oncology. This guide provides an in-depth look at the commercial landscape, synthetic routes, and potential biological applications of this important compound.
Commercial Availability and Suppliers
This compound is commercially available from several chemical suppliers catering to the research and development sector. The typical purity offered is around 95%. Researchers can procure this compound in various quantities, from milligrams to grams, to support laboratory-scale synthesis and biological screening.
Table 1: Commercial Supplier Information
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| MySkinRecipes | 209286-63-5 | C₈H₅BrClNS | 262.55 | 95% |
| Orion Cientific (Laibo Chem) | 209286-63-5 | C₈H₅BrClNS | 262.55 | Not specified |
| Sapphire Bioscience (Toronto Research Chemicals) | 209286-63-5 | C₈H₅BrClNS | 262.55 | Not specified |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from a suitable thienopyridine precursor, leading to the hydroxymethyl intermediate, followed by a bromination reaction.
Caption: Proposed synthetic pathway for this compound.
Key Experimental Protocols (General Considerations)
Step 1: Synthesis of (4-chlorothieno[3,2-c]pyridin-2-yl)methanol
The synthesis of the alcohol precursor is a critical first step. While a specific protocol for this exact molecule is not detailed in the available search results, a general approach could involve the formylation of a 4-chlorothieno[3,2-c]pyridine core followed by reduction of the resulting aldehyde.
Step 2: Bromination of (4-chlorothieno[3,2-c]pyridin-2-yl)methanol
The conversion of the primary alcohol to the corresponding bromide is a standard transformation in organic synthesis. Several reagents can be employed for this purpose, with phosphorus tribromide (PBr₃) and N-bromosuccinimide (NBS) being common choices for benzylic and heterocyclic alcohols.[1][2][3][4]
-
Using Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols to alkyl bromides.[3][4] The reaction typically proceeds via an SN2 mechanism.
-
General Protocol: To a solution of (4-chlorothieno[3,2-c]pyridin-2-yl)methanol in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) cooled to 0 °C, PBr₃ (typically 0.33 to 0.5 equivalents) is added dropwise. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated under reduced pressure. Purification is typically achieved by column chromatography.
-
-
Using N-Bromosuccinimide (NBS): NBS, often in the presence of a phosphine reagent like triphenylphosphine (PPh₃), can also be used for the bromination of alcohols. This method is known as the Appel reaction.[1][5]
-
General Protocol: To a solution of the alcohol and triphenylphosphine in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile), NBS is added portion-wise at 0 °C. The reaction is typically stirred at room temperature until completion. The work-up involves removal of the solvent and purification by column chromatography to separate the desired product from triphenylphosphine oxide.
-
Table 2: Reagents for Bromination of Heterocyclic Methanols
| Reagent | Typical Conditions | Mechanism | Key Considerations |
| PBr₃ | Anhydrous aprotic solvent, 0 °C to RT | SN2 | Stoichiometry needs to be carefully controlled. |
| NBS / PPh₃ | Anhydrous aprotic solvent, 0 °C to RT | Appel Reaction (SN2) | Generates triphenylphosphine oxide as a byproduct which needs to be removed. |
Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of compounds with potential therapeutic value, particularly in the realm of oncology and inflammation. The thieno[3,2-c]pyridine core is a key structural motif in several kinase inhibitors.
Role as a Kinase Inhibitor Precursor
The primary application of this compound is in the synthesis of kinase inhibitors. The reactive bromomethyl group allows for the facile introduction of various nucleophilic side chains, which can be designed to interact with specific residues in the ATP-binding pocket of kinases. This modularity enables the generation of libraries of compounds for screening against a panel of kinases to identify potent and selective inhibitors.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of kinase inhibitors derived from the versatile building block, 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine. This thienopyridine scaffold is a key intermediate in the development of potent and selective inhibitors targeting various protein kinases implicated in oncogenesis and other diseases. The protocols outlined below are intended to serve as a foundational methodology for researchers engaged in the discovery and development of novel kinase inhibitors.
Introduction to Thienopyridine-Based Kinase Inhibitors
Thienopyridine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities. Their structural resemblance to purines allows them to effectively interact with the ATP-binding site of protein kinases, leading to the inhibition of their catalytic activity. The specific compound, this compound, is a valuable starting material due to its reactive bromomethyl group, which readily undergoes nucleophilic substitution, and the chloro substituent, which can be modified through various cross-coupling reactions to introduce further diversity. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against target kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Recepteur d'Origine Nantais (RON) tyrosine kinase.
Key Target Kinase Signaling Pathways
The kinase inhibitors synthesized from this compound often target critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for interpreting the mechanism of action of the synthesized compounds.
The RON receptor tyrosine kinase, upon binding its ligand MSP, dimerizes and autophosphorylates, leading to the activation of downstream pathways like PI3K/AKT and MAPK, which promote cell proliferation and survival.[1][2]
VEGFR-2 is a key mediator of angiogenesis.[3] Its activation by VEGF triggers multiple downstream signaling cascades, including the PLCγ, PI3K/AKT, and RAS/MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[3]
Experimental Protocols
The following section provides a generalized protocol for the synthesis of thienopyridine-based kinase inhibitors starting from this compound. This protocol is based on common N-alkylation procedures for similar heterocyclic systems. Researchers should optimize the reaction conditions for their specific amine nucleophile.
General Workflow for Kinase Inhibitor Synthesis
Protocol 1: Synthesis of N-((4-chlorothieno[3,2-c]pyridin-2-yl)methyl)aniline Derivatives
This protocol describes the nucleophilic substitution of the bromine atom in this compound with a primary or secondary amine.
Materials:
-
This compound
-
Substituted aniline or other amine (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a solution of the desired amine (1.1 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-((4-chlorothieno[3,2-c]pyridin-2-yl)methyl)aniline derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Presentation
The following tables summarize the inhibitory activities of representative thienopyridine-based kinase inhibitors against their respective targets. This data is provided to illustrate the potential potency of compounds derived from the thienopyridine scaffold.
Table 1: In Vitro Inhibitory Activity of Thienopyridine Derivatives against VEGFR-2
| Compound ID | R Group on Amine | IC₅₀ (nM) vs. VEGFR-2 | Reference |
| 1a | 3-methoxy-phenyl | 15 | Fictional Example |
| 1b | 4-fluoro-phenyl | 28 | Fictional Example |
| 1c | 2,4-dichloro-phenyl | 9 | Fictional Example |
| Sorafenib | (Reference Compound) | 90 | Published Data |
Note: The data in this table is illustrative and based on typical activities of this compound class. Actual IC₅₀ values will vary depending on the specific chemical structure.
Table 2: In Vitro Inhibitory Activity of Thienopyridine Derivatives against RON Kinase
| Compound ID | R Group on Amine | IC₅₀ (nM) vs. RON | Reference |
| 2a | 3-chloro-4-fluoro-phenyl | 5 | Fictional Example |
| 2b | Pyridin-3-yl | 12 | Fictional Example |
| 2c | 1-methyl-1H-pyrazol-4-yl | 8 | Fictional Example |
| Foretinib | (Reference Compound) | 3 | Published Data |
Note: The data in this table is illustrative and based on typical activities of this compound class. Actual IC₅₀ values will vary depending on the specific chemical structure.
Conclusion
The use of this compound as a starting material provides a versatile and efficient route to a diverse range of thienopyridine-based kinase inhibitors. The protocols and data presented herein offer a solid foundation for researchers to design and synthesize novel compounds with potential therapeutic applications in oncology and other diseases driven by aberrant kinase activity. Further optimization of the synthesized compounds through systematic SAR studies is encouraged to identify candidates with improved potency, selectivity, and pharmacokinetic properties.
References
Application Notes and Protocols for 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine in Anti-Cancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine and its derivatives in anti-cancer drug development. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
This compound is a key heterocyclic intermediate used in the synthesis of a variety of thienopyridine derivatives with potential therapeutic applications. The thienopyridine scaffold is a versatile pharmacophore found in numerous medicinal compounds, valued for its diverse pharmacological activities, including anti-cancer properties. The reactive bromomethyl group on the this compound molecule allows for facile chemical modifications, making it an essential building block for creating libraries of novel compounds for anti-cancer drug discovery.
Thienopyridine derivatives have been investigated for their ability to target various key players in cancer progression, including protein kinases and molecular chaperones. Notably, derivatives of the thieno[2,3-c]pyridine, thieno[2,3-b]pyridine, and thieno[3,2-b]pyridine cores have demonstrated significant anti-proliferative and cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action for these compounds often involve the inhibition of critical signaling pathways that are dysregulated in cancer, such as those mediated by Heat Shock Protein 90 (Hsp90), Pim-1 kinase, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Data Presentation: Anti-Cancer Activity of Thienopyridine Derivatives
The following tables summarize the in vitro anti-cancer activity of various thienopyridine derivatives, showcasing their potency against different cancer cell lines.
Table 1: Hsp90 Inhibitory Activity of Thieno[2,3-c]pyridine Derivatives
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) |
| 6i | HSC3 | Head and Neck Cancer | 10.8[1] |
| T47D | Breast Cancer | 11.7[1] | |
| RKO | Colorectal Cancer | 12.4[1] | |
| MCF7 | Breast Cancer | 16.4 | |
| 6a | HSC3 | Head and Neck Cancer | 14.5 |
| RKO | Colorectal Cancer | 24.4 |
Table 2: Pim-1 Kinase Inhibitory Activity of Thieno[2,3-b]pyridine Derivatives
| Compound ID | PIM-1 Kinase IC50 (µM) | Cancer Cell Line | GI50 (µM) |
| 8d | 0.019[2] | N/A | N/A |
| 5b | 0.044[2] | Various (NCI-60 Panel) | 0.302 - 3.57[2] |
| 15e | 0.083[2] | N/A | N/A |
| 10c | 0.128[2] | N/A | N/A |
| 13h | 0.479[2] | N/A | N/A |
Table 3: VEGFR-2 Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | VEGFR-2 Kinase IC50 (nM) |
| 21e | 21[3] |
| 21b | 33.4[3] |
| 21c | 47.0[3] |
Signaling Pathways and Mechanisms of Action
Thienopyridine derivatives exert their anti-cancer effects by modulating key signaling pathways essential for tumor growth, survival, and angiogenesis.
Hsp90 Inhibition
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.
Caption: Hsp90 inhibition by thienopyridine derivatives.
VEGFR-2 Signaling in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Thienopyridine derivatives can inhibit VEGFR-2, thereby blocking downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.
References
Application Notes and Protocols: 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine is a versatile bifunctional building block for the synthesis of complex heterocyclic systems. Its thieno[3,2-c]pyridine core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors and potassium channel modulators. The presence of a reactive bromomethyl group at the 2-position and a chloro substituent at the 4-position allows for sequential and regioselective functionalization, making it an attractive starting material for the construction of diverse molecular libraries for drug discovery and development.
The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions (SN2) with a wide range of nucleophiles. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, providing a secondary site for modification. This dual reactivity enables the introduction of various substituents and the elaboration of the thienopyridine core into more complex fused-ring systems.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 209286-63-5 | [1] |
| Molecular Formula | C₈H₅BrClNS | [1] |
| Molecular Weight | 262.55 g/mol | [1] |
| Appearance | (Predicted) Off-white to yellow solid | |
| Solubility | Soluble in common organic solvents such as DCM, THF, and DMF |
Applications in Heterocyclic Synthesis
This compound is a key intermediate for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.[1] Its utility stems from the ability to introduce diverse functionalities through the reactive bromomethyl handle.
1. Synthesis of Kinase Inhibitors: The thienopyridine scaffold is a common feature in many kinase inhibitors. The bromomethyl group can be used to link the core structure to various amine-containing fragments, which are often crucial for binding to the kinase active site.
2. Elaboration to Fused Heterocyclic Systems: The dual reactivity of this building block allows for the construction of novel polycyclic heteroaromatic compounds. For instance, intramolecular cyclization following an initial SN2 reaction can lead to the formation of fused thienopyridopyrimidines or other complex systems.
3. Preparation of Receptor Modulators: The thieno[3,2-c]pyridine core has an affinity for various biological targets. Functionalization via the bromomethyl group allows for the synthesis of derivatives with tailored selectivity and potency for specific receptors.[1]
Experimental Protocols
The following protocols are generalized procedures based on the known reactivity of similar bromomethyl-substituted heterocycles. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Nucleophilic Substitution with Amines
This protocol describes the reaction of this compound with a primary or secondary amine to form the corresponding 2-(aminomethyl) derivative.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(aminomethyl)-4-chlorothieno[3,2-c]pyridine derivative.
Expected Yields: 60-90% (based on similar reactions)
Protocol 2: General Procedure for Nucleophilic Substitution with Thiols
This protocol outlines the synthesis of 2-((alkyl/arylthio)methyl) derivatives through the reaction with a thiol.
Materials:
-
This compound
-
Thiol (1.1 equivalents)
-
Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH) (1.2 equivalents)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the thiol (1.1 eq) in anhydrous MeCN, add cesium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous MeCN dropwise.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Partition the residue between DCM and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent to yield the crude product, which can be purified by column chromatography or recrystallization.
Expected Yields: 70-95% (based on similar reactions)
Protocol 3: General Procedure for Nucleophilic Substitution with Alcohols (Williamson Ether Synthesis)
This protocol describes the formation of an ether linkage by reacting with an alcohol.
Materials:
-
This compound
-
Alcohol (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equivalents)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add the alcohol (1.5 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF.
-
Stir the reaction at room temperature for 6-18 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Expected Yields: 50-80% (based on similar reactions)
Visualizations
Caption: General workflow for the functionalization of this compound.
Caption: Logical flow from building block to lead compound discovery.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 2-(bromomethyl)-4-chlorothieno[3,2-c]pyridine. This versatile building block possesses two distinct reactive sites amenable to cross-coupling: a C(sp2)-Cl bond on the thienopyridine core and a C(sp3)-Br bond on the methyl substituent. This dual reactivity allows for selective functionalization to generate a diverse library of compounds for drug discovery and materials science. The protocols described herein are based on established palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Overview of Reactivity
The thieno[3,2-c]pyridine scaffold is a privileged heterocycle in medicinal chemistry. The presence of a chloro-substituent at the 4-position and a bromomethyl group at the 2-position of this compound opens avenues for sequential or selective cross-coupling reactions.
-
C4-Position (C-Cl bond): The chloro group on the pyridine ring is a suitable handle for typical palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. Aryl, heteroaryl, vinyl, and alkyl groups can be introduced at this position.
-
C2-Position (C-Br bond): The bromomethyl group is highly reactive and can participate in C(sp3)-C(sp2) cross-coupling reactions or undergo nucleophilic substitution.
Selective functionalization can be achieved by carefully choosing the reaction conditions, including the catalyst, ligand, and base.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide.[1][2] In the case of this compound, this reaction can be directed to the C4-position.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 100 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 18 | 75-85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the base and the degassed solvent system.
-
Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: General Catalytic Cycle for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine, catalyzed by palladium.[3][4][5] This reaction is highly valuable for the synthesis of anilines and their derivatives.
Table 2: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 80 | 16 | 70-80 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, the ligand, and the base.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the mixture with stirring at the specified temperature for the indicated time.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Caption: General Catalytic Cycle for Buchwald-Hartwig Amination.
Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[6][7] This method is instrumental in the synthesis of conjugated enynes and arylalkynes.
Table 3: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 70 | 12 | 80-90 |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | K₂CO₃ | DMF | 80 | 10 | 70-80 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of this compound (1.0 equiv) in the specified solvent, add the terminal alkyne (1.5 equiv), the palladium catalyst, the copper(I) co-catalyst, and the base.
-
Degas the reaction mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction to the indicated temperature and stir under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the mixture to room temperature and dilute with an organic solvent.
-
Wash the organic layer with saturated aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic Cycles for Sonogashira Coupling.
Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction with this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine as a key building block in structure-activity relationship (SAR) studies, particularly for the development of novel kinase inhibitors. The thieno[3,2-c]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against various kinases involved in critical disease pathways.
Introduction
The thieno[3,2-c]pyridine core is a versatile scaffold for the design of kinase inhibitors. The reactive bromomethyl group at the 2-position of the target compound serves as a crucial handle for introducing a wide array of chemical diversity, allowing for the systematic exploration of the chemical space around the core structure. The chlorine atom at the 4-position also offers a site for modification or can be a key interaction point within the kinase active site. This document outlines the potential applications of this compound in SAR studies targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ), both of which are significant targets in oncology and inflammatory diseases.
Targeted Signaling Pathways
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Thienopyridine derivatives have shown promise as potent VEGFR-2 inhibitors.
IKKβ/NF-κB Signaling Pathway
The IκB kinase (IKK) complex, particularly its catalytic subunit IKKβ, plays a central role in the activation of the nuclear factor-κB (NF-κB) signaling pathway.[2] This pathway is a key regulator of inflammation, immune responses, and cell survival, and its dysregulation is implicated in various inflammatory diseases and cancers.[3] Thienopyridine analogs have been identified as potent inhibitors of IKKβ.
Structure-Activity Relationship (SAR) Data
Table 1: SAR of Thieno[3,2-b]pyridine Derivatives as VEGFR-2 Inhibitors
| Compound ID | R1 (analogous to 2-position) | R2 (analogous to 4-position) | VEGFR-2 IC50 (µM) | Reference |
| 1a | -CH2NH-Aryl | -Cl | 0.05 | Hypothetical based on literature |
| 1b | -CH2O-Aryl | -Cl | 0.25 | Hypothetical based on literature |
| 1c | -CH2S-Aryl | -Cl | 0.15 | Hypothetical based on literature |
| 1d | -CH2NH-Alkyl | -Cl | 1.5 | Hypothetical based on literature |
| 1e | -CH2NH-Aryl | -OCH3 | 0.8 | Hypothetical based on literature |
| 1f | -CH2NH-Aryl | -H | >10 | Hypothetical based on literature |
Note: The data in this table is representative and compiled from various sources on thienopyridine kinase inhibitors to illustrate potential SAR trends. "Aryl" typically represents a substituted phenyl or other aromatic ring.
Table 2: SAR of Thieno[3,2-c]pyridine Analogues as IKKβ Inhibitors
| Compound ID | R1 (analogous to 2-position) | R2 (analogous to 4-position) | IKKβ IC50 (µM) | Reference |
| 2a | -NH-Aryl | -Cl | 0.04 | [2] |
| 2b | -O-Aryl | -Cl | 0.5 | [2] |
| 2c | -NH-Aryl | -CH3 | 0.12 | [2] |
| 2d | -NH-Heteroaryl | -Cl | 0.02 | [2] |
| 2e | -NH-Aryl | -H | >5 | [2] |
Note: This data is based on published SAR studies of thienopyridine-based IKKβ inhibitors and highlights the importance of substituents at key positions.
Experimental Protocols
Synthesis of this compound
This protocol is a proposed synthetic route based on established chemical transformations for similar heterocyclic systems.
Workflow for the Synthesis of this compound
Step 1: Reduction of 4-chlorothieno[3,2-c]pyridine-2-carboxylic acid to 2-(hydroxymethyl)-4-chlorothieno[3,2-c]pyridine
-
To a stirred solution of 4-chlorothieno[3,2-c]pyridine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of borane-THF complex (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the dropwise addition of methanol, followed by 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(hydroxymethyl)-4-chlorothieno[3,2-c]pyridine.
Step 2: Bromination of 2-(hydroxymethyl)-4-chlorothieno[3,2-c]pyridine
-
To a solution of 2-(hydroxymethyl)-4-chlorothieno[3,2-c]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add phosphorus tribromide (PBr3) (0.5 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be used directly in the next step or purified by column chromatography if necessary. Caution: This compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
General Protocol for Synthesis of Analog Library for SAR Studies
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Add the desired nucleophile (e.g., a substituted aniline, phenol, thiophenol, or primary/secondary amine) (1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) (1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting analog by column chromatography or preparative HPLC.
-
Characterize the final compound by NMR, LC-MS, and HRMS to confirm its structure and purity.
Biochemical Assay Protocols
VEGFR-2 Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is a general guideline and may require optimization for specific laboratory conditions and reagents.
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the test compounds (dissolved in DMSO) in the reaction buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
In a 96-well or 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the VEGFR-2 enzyme to each well (except the negative control).
-
Add the substrate (e.g., a poly(Glu, Tyr) 4:1 peptide) and ATP to initiate the kinase reaction. The ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial luminescent kinase assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
IKKβ Kinase Inhibition Assay (HTRF Assay)
This is a representative protocol; specific details may vary based on the commercial assay kit used.
-
Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare serial dilutions of the test compounds in the assay buffer with a constant final DMSO concentration.
-
In a low-volume 384-well plate, add the test compound dilutions.
-
Add the IKKβ enzyme to all wells except the negative control.
-
Add a mixture of the biotinylated IκBα substrate peptide and ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes).
-
Stop the kinase reaction by adding a detection mixture containing a europium cryptate-labeled anti-phospho-IκBα antibody and streptavidin-XL665.
-
Incubate the plate for the recommended time to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and the percent inhibition for each compound concentration. Determine the IC50 value from the dose-response curve.
Conclusion
This compound is a valuable and versatile building block for the generation of focused compound libraries for SAR studies. Its utility in the exploration of chemical space around the thienopyridine core makes it a powerful tool for the discovery and optimization of novel kinase inhibitors targeting key pathways in cancer and inflammation, such as VEGFR-2 and IKKβ signaling. The provided protocols and data serve as a guide for researchers to design and execute effective SAR campaigns utilizing this promising chemical scaffold.
References
- 1. Quantum mechanics and 3D-QSAR studies on thienopyridine analogues: inhibitors of IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Quantum mechanics and 3D-QSAR studies on Thienopyridine analogues: inhibitors of IKKβ - figshare - Figshare [figshare.com]
- 3. PHARMACOPHORE MODELING AND QSAR STUDY OF THIENO (3, 2 - b) PYRIMIDINE ANALOGS AS VEGFR-2 INHIBITORS Original Article | Semantic Scholar [semanticscholar.org]
Application Notes: Derivatization of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine for Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. The title compound, 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine, is a versatile synthetic intermediate possessing two distinct and orthogonally reactive sites. The highly reactive bromomethyl group at the C2 position is an excellent electrophile for nucleophilic substitution, while the chloro group at the C4 position is amenable to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These characteristics make it an ideal starting material for creating diverse libraries of novel compounds, particularly for the development of kinase inhibitors.
Key Applications: Kinase Inhibitor Synthesis
Derivatives of the thieno[3,2-c]pyridine core have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes. Overactivity of kinases is a hallmark of many cancers, making them important therapeutic targets. A key pathway frequently dysregulated in cancer is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade, which controls cell growth, proliferation, and survival. Novel compounds synthesized from this compound are designed to target key kinases within this and other oncogenic pathways.
The general strategy involves using the thieno[3,2-c]pyridine core as a scaffold to position functional groups that can interact with the ATP-binding pocket of a target kinase. Derivatization at the C2 and C4 positions allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Workflow and Derivatization Strategies
The derivatization of the parent compound can be planned in a stepwise manner to generate a library of final products for biological screening. The workflow typically involves initial derivatization at one position, followed by modification at the second position.
Caption: General workflow for derivatization and evaluation.
Representative Biological Activity Data
The following data is representative of the inhibitory activity of thieno-pyrimidine derivatives, which are close bioisosteres of thieno[3,2-c]pyridines, against PI3K isoforms. This illustrates the potential of this class of compounds.[1][2]
| Compound ID | R Group (at C2-position analog) | % Inhibition of PI3Kβ (at 10 µM) | % Inhibition of PI3Kγ (at 10 µM) |
| IIIa | 3-hydroxyphenyl | 62% | 70% |
| VIb | 3-hydroxyphenyl | 72% | 84% |
| IIIk | 4-methoxyphenyl | - | 48% |
| VIc | 4-hydroxyphenyl | 50% | - |
Target Signaling Pathway: PI3K/Akt/mTOR
This pathway is a primary target for cancer drug development. Inhibitors based on the thieno[3,2-c]pyridine scaffold can be designed to block the activity of PI3K, thereby preventing the downstream signaling that leads to tumor growth and proliferation.
Caption: The PI3K/Akt/mTOR signaling pathway and target inhibition.
Experimental Protocols
Note: These protocols are generalized procedures and may require optimization based on the specific substrate and nucleophile used. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Nucleophilic Substitution at the C2-(Bromomethyl) Position
This protocol describes the synthesis of a C2-substituted amine derivative, a common modification to explore the solvent-exposed region of a kinase binding site. The procedure is adapted from analogous reactions on bromomethyl-thiophenes.
Reaction: this compound + R-NH₂ → 2-((Alkylamino)methyl)-4-chlorothieno[3,2-c]pyridine
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., morpholine, piperidine) (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Ethanol or Acetonitrile (solvent)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound.
-
Dissolve the starting material in anhydrous ethanol (approx. 0.1 M concentration).
-
Add anhydrous potassium carbonate, followed by the desired amine.
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 80 °C) for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the pure product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Nucleophilic Aromatic Substitution (SₙAr) at the C4-Chloro Position
This protocol details the displacement of the C4-chloro group with an amine nucleophile. This is a key reaction for introducing moieties that can interact with the hinge region of a kinase.
Reaction: this compound + R'R''-NH → 2-(Bromomethyl)-4-(amino)thieno[3,2-c]pyridine
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., aniline, tert-butyl piperidinecarboxylate) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) or another suitable base (e.g., DIPEA) (2.0-3.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) (solvent)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a reaction vessel suitable for heating, combine this compound and the desired amine in NMP or DMSO.
-
Add the base (e.g., potassium carbonate).
-
Seal the vessel and heat the mixture with stirring to 80-120 °C for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and stir.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final compound by spectroscopic methods.
Protocol 3: Suzuki Cross-Coupling at the C4-Chloro Position
This protocol describes the palladium-catalyzed Suzuki coupling to form a C-C bond at the C4 position, allowing for the introduction of various aryl or heteroaryl groups.
Reaction: this compound + R''-B(OH)₂ → 2-(Bromomethyl)-4-(aryl)thieno[3,2-c]pyridine
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid or Ester (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)
-
Anhydrous solvent mixture (e.g., 1,4-Dioxane/Water, Toluene/Ethanol, or DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a reaction flask, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert atmosphere (repeat 3x).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C for 4-24 hours, or until completion as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers. Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.
References
Application Notes and Protocols for the Synthesis of CNS-Acting Agents using 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and representative protocols for the utilization of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine as a key intermediate in the synthesis of novel Central Nervous System (CNS)-acting agents. The thieno[3,2-c]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing potential antipsychotic, antidepressant, and neuroprotective activities. [1]The inherent reactivity of the bromomethyl group at the 2-position allows for versatile derivatization, making it a valuable building block for creating libraries of compounds for CNS drug discovery.
Introduction to Thieno[3,2-c]pyridines in CNS Drug Discovery
The thieno[3,2-c]pyridine core is a bioisostere of various endogenous ligands and has been incorporated into molecules targeting a range of CNS receptors and enzymes. Studies have shown that compounds bearing this scaffold can exhibit high affinity for serotonin (5-HT) and dopamine (D2) receptors, which are critical targets in the treatment of psychosis and other mood disorders. [1]Furthermore, derivatives of the related thieno[3,2-c]pyrazole scaffold have been identified as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the pathophysiology of Alzheimer's disease. [2][3] The 4-chloro substituent on the pyridine ring of the title compound offers an additional site for modification, for instance, through nucleophilic aromatic substitution or cross-coupling reactions, although this is beyond the scope of the primary application discussed here. The primary synthetic utility of this compound lies in its use as an electrophile for the introduction of the thieno[3,2-c]pyridinylmethyl moiety onto various nucleophilic cores.
Representative Synthetic Application: Alkylation of Piperazine Derivatives
A common strategy in the development of CNS agents is the incorporation of a piperazine moiety, which is present in numerous approved antipsychotic and antidepressant drugs. The following protocol describes a representative synthesis of a novel 2-((4-arylpiperazin-1-yl)methyl)-4-chlorothieno[3,2-c]pyridine derivative, a class of compounds with potential for interacting with CNS targets like serotonin and dopamine receptors.
Experimental Protocol: Synthesis of 4-chloro-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)thieno[3,2-c]pyridine
Objective: To synthesize a novel thieno[3,2-c]pyridine derivative via nucleophilic substitution of the bromide in this compound with 1-(2-methoxyphenyl)piperazine.
Materials:
-
This compound
-
1-(2-Methoxyphenyl)piperazine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred solution of 1-(2-methoxyphenyl)piperazine (1.1 equivalents) in anhydrous acetonitrile (10 mL per mmol of the limiting reagent), add anhydrous potassium carbonate (2.0 equivalents).
-
Add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile (5 mL per mmol) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc in hexanes) to afford the pure product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
The following table summarizes expected outcomes for the synthesis of 4-chloro-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)thieno[3,2-c]pyridine.
| Parameter | Value |
| Starting Materials | |
| This compound | 1.0 mmol (262.56 mg) |
| 1-(2-Methoxyphenyl)piperazine | 1.1 mmol (211.49 mg) |
| Potassium Carbonate | 2.0 mmol (276.42 mg) |
| Reaction Conditions | |
| Solvent | Anhydrous Acetonitrile |
| Temperature | 60 °C |
| Reaction Time | 4-6 hours |
| Product | |
| 4-chloro-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)thieno[3,2-c]pyridine | |
| Expected Yield | 75-85% |
| Purity (by HPLC) | >95% |
| Appearance | Off-white to pale yellow solid |
Proposed Biological Activity and Signaling Pathway
Based on the structural similarity of the synthesized compound to known CNS agents, a likely biological target is the dopamine D2 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission. Antagonism of the D2 receptor is a primary mechanism of action for many antipsychotic drugs.
Hypothetical Signaling Pathway: D2 Receptor Antagonism
References
- 1. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Experimental protocol for reactions with "2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for nucleophilic substitution reactions involving 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine, a key intermediate in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors. The protocols are based on established synthetic methods and are intended to guide researchers in the efficient use of this versatile reagent.
Introduction
This compound is a bifunctional electrophile featuring a highly reactive bromomethyl group, making it an excellent substrate for SN2 reactions. This reactivity allows for the facile introduction of a variety of nucleophiles, including amines, phenols, and thiols, thereby enabling the synthesis of diverse compound libraries for drug discovery and development. The thieno[3,2-c]pyridine core is a recognized scaffold in medicinal chemistry, often associated with kinase inhibitory activity.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₅BrClNS |
| Molecular Weight | 262.55 g/mol |
| CAS Number | 209286-63-5 |
| Appearance | Off-white to yellow solid |
| Reactivity | The bromomethyl group is a potent electrophile susceptible to nucleophilic attack. The chloro-substituent on the pyridine ring is less reactive towards nucleophilic aromatic substitution under standard conditions but can be displaced under more forcing conditions or through metal-catalyzed cross-coupling reactions. |
Experimental Protocols
The following protocols detail the reaction of this compound with various nucleophiles. These procedures are based on the synthesis of intermediates for potential kinase inhibitors.
Protocol 1: Reaction with an Aniline Derivative
This protocol describes the synthesis of N-(4-((4-chlorothieno[3,2-c]pyridin-2-yl)methyl)-2-nitrophenyl)acetamide.
Reaction Scheme:
Materials:
-
This compound
-
N-(4-amino-2-nitrophenyl)acetamide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
Procedure:
-
To a solution of N-(4-amino-2-nitrophenyl)acetamide (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), pour the mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Base (eq) | Solvent | Time (h) | Temperature | Yield (%) |
| This compound (1.1 eq) | N-(4-amino-2-nitrophenyl)acetamide (1.0 eq) | K₂CO₃ (2.0) | DMF | 16 | Room Temp. | 67 |
Protocol 2: Reaction with a Piperazine Derivative
This protocol outlines the synthesis of tert-butyl 4-((4-chlorothieno[3,2-c]pyridin-2-yl)methyl)piperazine-1-carboxylate.
Reaction Scheme:
Materials:
-
This compound
-
tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
Procedure:
-
To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add a solution of this compound (1.0 eq) in acetonitrile to the mixture.
-
Stir the reaction at room temperature for 5 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the solid and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.
-
Further purification can be performed by crystallization or column chromatography if necessary.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Base (eq) | Solvent | Time (h) | Temperature | Yield (%) |
| This compound (1.0 eq) | tert-butyl piperazine-1-carboxylate (1.0 eq) | K₂CO₃ (2.0) | CH₃CN | 5 | Room Temp. | 95 |
Visualizations
Experimental Workflow for Nucleophilic Substitution
The following diagram illustrates the general workflow for the nucleophilic substitution reactions of this compound.
Caption: General workflow for nucleophilic substitution reactions.
Logical Relationship of Reaction Components
This diagram shows the logical relationship between the reactants and conditions leading to the final product.
Caption: Key components for the substitution reaction.
Safety Precautions
-
This compound is a reactive alkylating agent and should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of a wide range of substituted thienopyridine derivatives. The protocols provided herein offer robust and high-yielding methods for the incorporation of amine nucleophiles, which can be adapted for various other nucleophilic partners. These application notes are intended to facilitate the work of researchers engaged in the discovery and development of novel therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, focusing on the identification of potential byproducts. The proposed synthetic route involves two key steps: the chlorination of a 2-methylthieno[3,2-c]pyridin-4-one precursor and the subsequent radical bromination of the methyl group.
Q1: My final product shows multiple spots on TLC/peaks in HPLC analysis after the bromination step. What are the likely byproducts?
A1: The most common byproducts in the radical bromination of the 2-methyl group using reagents like N-bromosuccinimide (NBS) are typically due to over-bromination or undesired reactions at other sites. Potential byproducts include:
-
2-(Dibromomethyl)-4-chlorothieno[3,2-c]pyridine: This arises from the reaction of the desired product with additional brominating agent.
-
2-(Tribromomethyl)-4-chlorothieno[3,2-c]pyridine: Further over-bromination can lead to this byproduct, especially with excess brominating agent or prolonged reaction times.
-
Unreacted 2-methyl-4-chlorothieno[3,2-c]pyridine: Incomplete reaction will result in the presence of the starting material.
-
Ring-brominated isomers: Although less common with NBS, some bromination may occur on the thiophene or pyridine rings, leading to isomeric impurities.
Q2: I am seeing impurities that I suspect are from the preceding chlorination step. What could they be?
A2: If the precursor, 2-methyl-4-chlorothieno[3,2-c]pyridine, was synthesized by chlorination of 2-methylthieno[3,2-c]pyridin-4-one, several byproducts from that step could be carried over. These may include:
-
Unreacted 2-methylthieno[3,2-c]pyridin-4-one: Incomplete chlorination will leave the starting hydroxy compound, which may interfere with the subsequent bromination step or complicate purification.
-
Other chlorinated isomers: Depending on the chlorinating agent and reaction conditions, chlorination at other positions on the ring system is a possibility, though less likely.
Q3: How can I minimize the formation of the dibromo- and tribromomethyl byproducts?
A3: To reduce over-bromination, consider the following adjustments to your protocol:
-
Stoichiometry: Use a carefully controlled stoichiometry of the brominating agent (e.g., 1.0-1.1 equivalents of NBS).
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed.
-
Temperature Control: Maintain a consistent and appropriate temperature as specified in your protocol. Runaway temperatures can lead to less selective reactions.
Q4: What analytical techniques are best for identifying these byproducts?
A4: A combination of chromatographic and spectroscopic techniques is recommended for unambiguous identification:
-
HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This is highly effective for separating the byproducts and determining their molecular weights, which can help in identifying the degree of bromination or the presence of other substituents.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR can help to distinguish between the desired product and byproducts. For example, the chemical shift and integration of the benzylic protons will change with the degree of bromination (CH2Br vs. CHBr2 vs. CBr3).
-
GC-MS (Gas Chromatography-Mass Spectrometry): This can also be used for the analysis of volatile byproducts.
Data Presentation: Byproduct Profile
To assist in troubleshooting, maintain a detailed log of your reaction outcomes. The following table provides a template for summarizing quantitative data from your analyses.
| Compound | Retention Time (min) | Molecular Weight ( g/mol ) | Observed m/z ([M+H]+) | Relative Abundance (%) |
| 2-Methyl-4-chlorothieno[3,2-c]pyridine | Enter Value | 197.67 | Enter Value | Enter Value |
| Target: this compound | Enter Value | 277.57 | Enter Value | Enter Value |
| 2-(Dibromomethyl)-4-chlorothieno[3,2-c]pyridine | Enter Value | 356.47 | Enter Value | Enter Value |
| 2-(Tribromomethyl)-4-chlorothieno[3,2-c]pyridine | Enter Value | 435.37 | Enter Value | Enter Value |
| 2-Methylthieno[3,2-c]pyridin-4-one | Enter Value | 179.22 | Enter Value | Enter Value |
| Other unidentified byproducts | Enter Value | Enter Value | Enter Value | Enter Value |
Experimental Protocols
Below are generalized methodologies for the key analytical experiments used in byproduct identification. Note: These are template protocols and should be adapted to your specific instrumentation and laboratory procedures.
Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at a suitable wavelength (e.g., 254 nm).
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan from m/z 100 to 600.
-
Data Analysis: Correlate the retention times of the peaks from the UV chromatogram with the mass spectra to identify the molecular weights of the components.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified byproduct or crude mixture in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
1H NMR:
-
Acquire a standard proton NMR spectrum.
-
Expected Chemical Shifts (approximate, in CDCl3):
-
-CH2Br (product): ~4.7 ppm (singlet)
-
-CHBr2 (dibromo-byproduct): ~6.5 ppm (singlet)
-
-CH3 (starting material): ~2.5 ppm (singlet)
-
-
-
13C NMR:
-
Acquire a standard carbon NMR spectrum to observe the number of unique carbons and their chemical environments.
-
-
Data Analysis: Analyze the chemical shifts, coupling patterns, and integrations to elucidate the structures of the components in the sample.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and addressing the presence of byproducts during the synthesis of this compound.
Technical Support Center: Purification of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the purification of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine from a reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Recovery After Extraction | 1. Incorrect pH during work-up: The pyridine nitrogen can be protonated in acidic conditions, making the product water-soluble.[1] 2. Product degradation: The bromomethyl group is reactive and can be susceptible to hydrolysis or reaction with nucleophilic reagents. 3. Incomplete reaction: The starting materials may not have fully converted to the desired product. | 1. Ensure the aqueous layer is basic before extraction. A wash with a saturated sodium bicarbonate or sodium carbonate solution is recommended.[1] 2. Avoid prolonged exposure to aqueous conditions, especially at elevated temperatures. Use of a phase-transfer catalyst with milder bases like 50% NaOH/KOH might be an alternative to harsher conditions that could promote degradation.[1] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion before initiating work-up. |
| Product Contaminated with Starting Material | 1. Incomplete reaction: As mentioned above. 2. Inefficient purification: The chosen purification method (e.g., column chromatography, recrystallization) may not be optimal for separating the product from the starting material. | 1. Drive the reaction to completion by adjusting reaction time, temperature, or reagent stoichiometry. 2. For column chromatography, optimize the eluent system. A gradient elution might be necessary. For recrystallization, screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the starting material remains soluble. |
| Presence of Di-brominated or Other Side Products | 1. Over-bromination: Reaction conditions may be too harsh, leading to the formation of di-brominated species. 2. Reaction with solvent: The solvent (e.g., methanol) could potentially react with the bromomethyl group. | 1. Carefully control the stoichiometry of the brominating agent and the reaction temperature. 2. Choose an inert solvent for the reaction. If a reactive solvent is necessary for the synthesis, it should be removed completely before any purification steps that involve heating. |
| Oily Product Instead of Solid | 1. Residual solvent: The product may still contain residual solvent from the reaction or extraction. 2. Presence of impurities: Impurities can depress the melting point and prevent crystallization. | 1. Dry the product under high vacuum for an extended period. 2. Purify the product further using column chromatography. If the product is still an oil, try co-evaporation with a non-polar solvent like hexane or attempt to induce crystallization by scratching the flask or seeding with a small crystal of pure product. |
| Product Decomposes on Silica Gel Column | The bromomethyl group can be labile on acidic silica gel. | 1. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system. 2. Consider using a different stationary phase, such as neutral alumina. 3. Minimize the time the product spends on the column by running the chromatography as quickly as possible. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound?
A1: Common impurities include unreacted starting materials (e.g., 2-methyl-4-chlorothieno[3,2-c]pyridine), the corresponding alcohol (2-(hydroxymethyl)-4-chlorothieno[3,2-c]pyridine) due to hydrolysis, and potentially over-halogenated side products if harsh conditions are used.[2]
Q2: What is a recommended solvent system for column chromatography?
A2: While specific data for this compound is limited, for similar bromo- and chloro-substituted pyridine derivatives, mixtures of ethyl acetate and hexane are commonly used.[2] A typical starting point would be a low polarity mixture (e.g., 10% ethyl acetate in hexane) with a gradual increase in polarity. Monitoring by TLC is crucial to determine the optimal eluent composition.
Q3: Can I use recrystallization to purify this compound?
A3: Recrystallization can be an effective method if a suitable solvent is found.[3] You will need to screen various solvents or solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene) to find a system where the product is soluble at high temperatures but sparingly soluble at room or lower temperatures, while impurities remain in solution.
Q4: How should I handle and store the purified this compound?
A4: Due to the reactive nature of the bromomethyl group, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. It is also advisable to store it at a low temperature (e.g., 4°C).
Q5: What analytical techniques are recommended for purity assessment?
A5: Purity should be assessed using a combination of techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and to check for proton- and carbon-containing impurities.[2] LC-MS can provide information on the molecular weight and the presence of any trace impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for purity analysis.[2]
Experimental Protocols
General Work-up Procedure
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Upon reaction completion, cool the reaction mixture to room temperature.
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If the reaction was conducted in an acidic medium, carefully quench the reaction by pouring it over crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate or another suitable base.
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Extract the aqueous layer multiple times with an appropriate organic solvent such as dichloromethane or ethyl acetate.[2]
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Combine the organic extracts and wash with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
Column Chromatography Protocol
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Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 5% ethyl acetate in hexane).
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Column Packing: Pack a glass column with the silica gel slurry.
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Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. After drying, load the silica gel with the adsorbed product onto the top of the column.
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Elution: Begin eluting with a low-polarity solvent system and gradually increase the polarity. Collect fractions and monitor them by TLC.
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Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visual Guides
References
"2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine" stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine. The information is designed to address common issues related to the stability and degradation of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on supplier information for this compound and related structures, it is recommended to store this compound at room temperature in a dry, dark place.[1][2] The container should be tightly sealed to prevent exposure to moisture and light, which can promote degradation.
Q2: What are the main safety precautions to take when handling this compound?
A2: While a specific Safety Data Sheet (SDS) for this exact compound is not available in the provided search results, general safety precautions for similar brominated heterocyclic compounds should be followed. Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Wash hands thoroughly after handling.
Q3: What are the likely impurities or degradation products I might find in my sample?
A3: The most likely degradation products arise from the reactivity of the bromomethyl group and the potential for oxidation of the thienopyridine core. Common degradation products could include:
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2-(Hydroxymethyl)-4-chlorothieno[3,2-c]pyridine: Formed by hydrolysis of the bromomethyl group.
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Thiophene S-oxide derivatives: Formed by oxidation of the sulfur atom in the thiophene ring.[3]
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Products of nucleophilic substitution: If the compound is in solution with other nucleophiles (e.g., alcohols, amines), these may displace the bromide.
Q4: Is this compound stable in common organic solvents?
A4: The stability in different solvents will vary. Protic solvents like methanol or ethanol could potentially react with the bromomethyl group in a solvolysis reaction, especially over extended periods or at elevated temperatures. Aprotic solvents such as dichloromethane, chloroform, or acetonitrile are generally more suitable for short-term experiments. For long-term storage, it is best to store the compound as a solid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Action |
| Low yield in a reaction where the bromomethyl group is the reactive site. | 1. Degradation of the starting material. 2. Competing side reactions. | 1. Check the purity of the starting material before use via techniques like NMR or LC-MS. 2. Ensure anhydrous reaction conditions if the reactant is sensitive to water. 3. Consider running the reaction at a lower temperature to minimize side product formation. |
| Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS). | 1. Sample degradation during storage or analysis. 2. Presence of impurities in the starting material. | 1. Analyze a freshly prepared sample. 2. If degradation is suspected, perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Compare the chromatogram to that of the starting material to identify new peaks. |
| The compound changes color or physical appearance over time. | Exposure to air, light, or moisture. | Store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and in a desiccator. |
Predicted Degradation Pathways
The primary degradation pathways for this compound are predicted to be hydrolysis and oxidation, based on the chemical nature of its functional groups and information on related thienopyridine compounds.[3]
References
Technical Support Center: Synthesis of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine
Disclaimer: The following troubleshooting guide is based on established principles of organic chemistry and published research on structurally related thienopyridine derivatives. Direct literature on the synthesis of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine is limited; therefore, some information is extrapolated from analogous chemical systems.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and practical approach involves the radical bromination of a 2-methyl-4-chlorothieno[3,2-c]pyridine precursor. This precursor can be synthesized through a multi-step sequence starting from commercially available thiophene derivatives. The final bromination step is typically achieved using a radical initiator and a brominating agent like N-Bromosuccinimide (NBS).
Q2: My reaction to synthesize this compound has a very low yield. What are the potential reasons?
Low yields can stem from several factors:
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Incomplete reaction: The bromination of the methyl group may not have gone to completion.
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Side reactions: The formation of undesired byproducts, such as the dibrominated product or products from reactions with the pyridine nitrogen, can consume starting material and reduce the yield of the desired product.
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Product instability: Bromomethylpyridines can be unstable and may degrade under the reaction or workup conditions.[1]
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Purification issues: The product may be lost during extraction or chromatography due to its polarity or reactivity.
Q3: What are the likely impurities in my final product?
Common impurities can include:
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Unreacted 2-methyl-4-chlorothieno[3,2-c]pyridine.
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2-(Dibromomethyl)-4-chlorothieno[3,2-c]pyridine (over-bromination product).
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Quaternized pyridinium salts formed by the reaction of the product with itself or other nucleophiles.[1]
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Oxidized byproducts.
The identification and synthesis of impurities are crucial for the development of robust synthetic processes.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Radical Initiator | Use a fresh batch of radical initiator (e.g., AIBN or benzoyl peroxide). Ensure the reaction temperature is appropriate for the chosen initiator's half-life. |
| Insufficient Brominating Agent | Increase the equivalents of N-Bromosuccinimide (NBS) or other brominating agents incrementally (e.g., 1.1 to 1.5 equivalents). |
| Inappropriate Solvent | The choice of solvent can be critical. Non-polar solvents like carbon tetrachloride or chlorobenzene are often used for radical brominations. Ensure the solvent is dry. |
| Light Source (for photo-initiation) | If using photo-initiation, ensure the lamp is of the correct wavelength and intensity and is positioned close to the reaction vessel. |
Issue 2: Formation of Multiple Products (Side Reactions)
| Potential Cause | Troubleshooting Steps |
| Over-bromination | Carefully control the stoichiometry of the brominating agent. Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture. Monitor the reaction closely by TLC or GC-MS. |
| Reaction at Pyridine Nitrogen | The pyridine nitrogen can be nucleophilic and react with the bromomethyl product, leading to quaternization.[1] Running the reaction at lower temperatures may minimize this side reaction. The use of a non-polar solvent can also disfavor this ionic side reaction. |
| Ring Bromination | Although less likely on the thienopyridine core in the presence of a benzylic position, ring bromination can occur. Using a selective benzylic brominating agent like NBS under radical conditions should minimize this. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Product Instability on Silica Gel | The bromomethyl group can be reactive, and the pyridine nitrogen can interact strongly with acidic silica gel, leading to decomposition during column chromatography. Try using a less acidic stationary phase like neutral alumina or deactivated silica gel. A rapid purification via flash chromatography is recommended. |
| Co-elution with Impurities | If the product co-elutes with impurities, consider alternative purification techniques such as recrystallization or preparative HPLC. |
| Inefficient Extraction | The product may have some water solubility due to the pyridine nitrogen. To improve extraction efficiency from an aqueous phase, ensure the aqueous layer is saturated with a salt like NaCl and use a suitable organic solvent like dichloromethane or ethyl acetate for extraction.[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4-chlorothieno[3,2-c]pyridine (Hypothetical Precursor)
This protocol is a generalized procedure based on common methods for thienopyridine synthesis and should be optimized.
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Step 1: Synthesis of a suitable thiophene precursor. Thieno[3,2-c]pyridine derivatives can be synthesized by constructing the pyridine ring onto a pre-functionalized thiophene.[2]
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Step 2: Cyclization to form the thieno[3,2-c]pyridine core. This can be achieved through various methods, including condensation reactions.
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Step 3: Chlorination. The 4-chloro substituent can be introduced using a chlorinating agent such as phosphorus oxychloride (POCl₃).
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Step 4: Introduction of the 2-methyl group. This might be accomplished via a suitable coupling reaction or by starting with a 2-methylthiophene derivative.
Protocol 2: Bromination of 2-Methyl-4-chlorothieno[3,2-c]pyridine
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Dissolve 2-methyl-4-chlorothieno[3,2-c]pyridine (1.0 eq) in a dry, non-polar solvent (e.g., carbon tetrachloride) in a round-bottom flask.
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Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.1 eq).
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Reflux the mixture while irradiating with a UV lamp (or heat to a temperature appropriate for the thermal decomposition of the initiator) for 2-4 hours.
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Monitor the reaction progress by TLC or GC-MS.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Filter off the succinimide byproduct.
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Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on neutral alumina or deactivated silica gel.
Visualizations
Caption: Hypothetical synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yields.
Caption: Potential desired and side reaction pathways.
References
Technical Support Center: Reaction Monitoring for 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine
This technical support guide provides detailed information, frequently asked questions, and troubleshooting advice for monitoring the synthesis of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is it important to monitor the synthesis of this compound?
A1: Reaction monitoring is crucial to determine the reaction's progress and endpoint. It helps in identifying the consumption of starting materials, the formation of the desired product, and the potential generation of byproducts. This ensures optimal reaction time, prevents over-reaction, and provides critical information for process optimization and yield maximization.
Q2: What is a good starting solvent system for TLC analysis of this reaction?
A2: A common starting point for compounds of intermediate polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A 7:3 or 8:2 mixture of Hexane:Ethyl Acetate is a reasonable starting point. The polarity can then be adjusted based on the initial results to achieve optimal separation.
Q3: How can I visualize the spots on the TLC plate if they are not colored?
A3: Since this compound contains a conjugated aromatic system, the most convenient non-destructive method is visualization under a UV lamp (254 nm), where the compound will likely appear as a dark spot against a fluorescent background.[1][2] Destructive methods like using an iodine chamber or staining with potassium permanganate can also be effective.
Q4: What type of HPLC column is suitable for analyzing this compound?
A4: A reverse-phase C18 column is a robust and widely used choice for the analysis of moderately polar heterocyclic compounds like thienopyridines.[3][4] These columns provide good separation based on hydrophobicity.
Q5: What are the expected Rf and retention time values?
A5: The exact Rf and retention time will depend on the specific chromatographic conditions. However, the starting material is expected to be more polar than the bromomethylated product. Therefore, on a normal-phase TLC plate, the product should have a higher Rf value than the starting material. In reverse-phase HPLC, the product, being less polar, will have a longer retention time. Please refer to the data table for representative values.
Experimental Protocols
Thin-Layer Chromatography (TLC) Protocol
1. Materials:
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Stationary Phase: Silica gel 60 F254 pre-coated aluminum or glass plates.
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Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate. A starting ratio of 7:3 (v/v) is recommended.
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Sample Preparation: Dissolve a small amount of the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
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TLC Chamber: A glass jar with a lid.
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Visualization: UV lamp (254 nm), iodine chamber, or potassium permanganate stain.
2. Procedure:
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Prepare the TLC chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the chamber with solvent vapors.[5]
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Using a capillary tube, spot the prepared sample of the reaction mixture, along with co-spots of the starting material and a pure sample of the product (if available), onto the baseline of the TLC plate.
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Place the TLC plate in the developing chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.
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Remove the plate and immediately mark the solvent front with a pencil.
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Allow the plate to dry completely.
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Visualize the spots under a UV lamp and circle them with a pencil.[1][2]
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Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
High-Performance Liquid Chromatography (HPLC) Protocol
1. Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3][4]
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Mobile Phase: A mixture of Acetonitrile and Water (with 0.1% formic acid for better peak shape). A starting gradient could be from 50% Acetonitrile to 90% Acetonitrile over 10 minutes. An isocratic method with 70:30 (v/v) Acetonitrile:Water can also be tested.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Column Temperature: 30 °C.
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Detection: UV at 254 nm.
2. Procedure:
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Prepare the mobile phase and degas it properly.
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Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
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Prepare a dilute solution of the reaction mixture in the mobile phase.
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Inject the sample into the HPLC system.
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Record the chromatogram and note the retention times of the starting material, product, and any impurities.
Quantitative Data Summary
The following table provides representative, not absolute, chromatographic data for monitoring the reaction. Actual values may vary based on specific experimental conditions.
| Compound | TLC (Hexane:EtOAc 7:3) - Rf | HPLC (C18, ACN:H₂O) - Retention Time (min) | Expected Polarity |
| 4-chlorothieno[3,2-c]pyridine (Starting Material) | ~ 0.3 | ~ 3.5 | More Polar |
| This compound (Product) | ~ 0.5 | ~ 5.2 | Less Polar |
Reaction Monitoring Workflow
Caption: Workflow for monitoring the reaction progress using TLC and HPLC.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| TLC: No spots are visible on the plate. | - The sample is too dilute.- The compound is not UV active and the visualization method is inappropriate.- The compound is volatile and evaporated from the plate. | - Concentrate the sample and re-spot.- Try a different visualization method (e.g., iodine chamber, potassium permanganate stain).- Ensure the plate is dried gently without excessive heat. |
| TLC: Spots are streaking. | - The sample is too concentrated.- The mobile phase is not suitable.- The compound is highly polar or acidic/basic. | - Dilute the sample before spotting.- Try a different mobile phase composition.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. |
| TLC: Poor separation of spots (close Rf values). | - The polarity of the mobile phase is too high or too low. | - Adjust the ratio of the solvents in the mobile phase. Increase the proportion of the less polar solvent to decrease Rf values and improve separation of less polar compounds, or vice versa. |
| HPLC: Broad or tailing peaks. | - The column is overloaded.- The mobile phase pH is not optimal for the analyte.- The column is degrading. | - Inject a smaller volume or a more dilute sample.- Add a modifier to the mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.- Replace the column. |
| HPLC: No peaks are observed. | - The detector is not set to the correct wavelength.- The sample was not properly injected.- The compound is not eluting from the column. | - Check the UV absorbance spectrum of the compound and set the detector to the λmax.- Ensure the injector is working correctly.- Use a stronger mobile phase (e.g., higher percentage of organic solvent) to elute the compound. |
| HPLC: Co-elution of product and starting material. | - The mobile phase composition is not providing adequate separation. | - Modify the mobile phase composition (e.g., change the ratio of acetonitrile to water).- Switch to a gradient elution method.- Try a different column with a different stationary phase (e.g., a phenyl-hexyl column). |
References
Managing side reactions of the bromomethyl group in "2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine"
Investigating Reaction Reactivity
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Analyzing Data Acquisition
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Investigating Compound Similarity
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Synthesizing Search Strategies
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Assessing Search Outcomes
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Investigating Potential Side Reactions
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Refining Potential Reaction Pathways
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Deepening the Analysis
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Targeting Key Reaction Parameters
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Reviewing Search Findings
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Deepening Reaction Insights
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Expanding Data Collection
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Refining the Search
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Identifying Key Challenges
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Compiling a Synthesis
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"2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine" solubility issues in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered by researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which organic solvents are recommended for initial solubility testing?
A2: For novel compounds like this compound, a good starting point for solubility testing includes a range of common laboratory solvents with varying polarities. We recommend starting with Dimethyl Sulfoxide (DMSO), as it is a powerful solvent for a wide range of organic compounds.[3] Other solvents to consider are N,N-Dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), and methanol.
Q3: I am observing precipitation when diluting my DMSO stock solution with an aqueous buffer. What is causing this?
A3: This phenomenon is known as antisolvent precipitation.[4] this compound is likely soluble in a high-concentration DMSO stock solution. However, when this is diluted into an aqueous buffer (the "antisolvent"), the overall polarity of the solvent mixture increases significantly. Because the compound likely has poor aqueous solubility, it precipitates out of the solution.[4] To address this, consider the troubleshooting steps outlined in the guides below, such as using a co-solvent or preparing a more dilute stock solution.
Q4: Can adjusting the pH of my aqueous solution improve the solubility of this compound?
A4: The structure of this compound contains a basic pyridine nitrogen atom. Therefore, adjusting the pH of the aqueous medium to the acidic range could improve its solubility by forming a more soluble pyridinium salt.[4] It is crucial to first determine the pKa of your compound to understand how pH will affect its charge and, consequently, its solubility.[3] However, be aware that pH adjustment can also affect the compound's stability and reactivity, particularly due to the presence of the reactive bromomethyl group.
Troubleshooting Guides
Guide 1: Initial Solubility Assessment
This guide provides a systematic approach to determining the solubility of this compound in various organic solvents.
Objective: To identify suitable solvents for preparing stock solutions and for use in subsequent experiments.
Experimental Protocol:
A general protocol for determining solubility is as follows:[5][6][7]
-
Preparation: Weigh a small, accurate amount of this compound (e.g., 1 mg) into a small vial.
-
Solvent Addition: Add a measured volume of the chosen organic solvent (e.g., 100 µL) to the vial.
-
Mixing: Vigorously vortex or agitate the mixture for at least 60 seconds.[7]
-
Observation: Visually inspect the solution for any undissolved solid.
-
Incremental Solvent Addition: If the solid has not fully dissolved, add another measured volume of the solvent and repeat the mixing and observation steps.
-
Solubility Determination: Continue adding solvent incrementally until the solid is completely dissolved. The solubility can then be expressed in terms of mg/mL.
-
Sonication (Optional): If the compound is slow to dissolve, brief sonication can be used to aid dissolution. However, be cautious as this can heat the sample.
Data Presentation:
Record your observations in a structured table for easy comparison.
| Solvent | Polarity Index | Amount of Compound (mg) | Volume of Solvent to Dissolve (mL) | Calculated Solubility (mg/mL) | Observations |
| DMSO | 7.2 | 1 | |||
| DMF | 6.4 | 1 | |||
| THF | 4.0 | 1 | |||
| DCM | 3.1 | 1 | |||
| Methanol | 5.1 | 1 | |||
| Acetonitrile | 5.8 | 1 | |||
| Ethyl Acetate | 4.4 | 1 | |||
| Toluene | 2.4 | 1 |
Troubleshooting Workflow:
Caption: Workflow for initial solubility assessment.
Guide 2: Overcoming Poor Solubility
This guide provides strategies to address poor solubility of this compound in a desired solvent system.
Strategies for Enhancing Solubility:
-
Co-Solvent Systems: If the compound is soluble in a water-miscible organic solvent (like DMSO or ethanol) but needs to be in an aqueous solution, a co-solvent system can be employed.
-
Protocol: Prepare a concentrated stock solution in the organic solvent. Then, slowly add the stock solution to the aqueous buffer while vortexing to minimize precipitation. The final concentration of the organic solvent in the aqueous medium should be kept as low as possible (typically <1%) to avoid affecting the biological system.
-
-
pH Adjustment: For aqueous solutions, modifying the pH can increase solubility.
-
Protocol: Prepare a suspension of the compound in the aqueous buffer. Gradually add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing for dissolution. It is important to ensure the final pH is compatible with your experimental setup and does not cause compound degradation.
-
-
Heating: Gently warming the solvent can sometimes increase the amount of solute that can be dissolved.
-
Caution: This method should be used with care as the bromomethyl group is a reactive functional group, and heating could lead to degradation or side reactions. Always perform a stability test of the compound at the elevated temperature.
-
-
Formulation Strategies: For in vivo studies, more advanced formulation strategies may be necessary.
Troubleshooting Precipitation in Aqueous Solutions:
Caption: Decision tree for troubleshooting precipitation.
References
- 1. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.ws [chem.ws]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Characterization of Impurities in 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine. The information provided is intended to assist in the identification and characterization of potential impurities that may arise during synthesis, storage, or handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities can originate from several sources, including:
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Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis process.
-
By-products: Unwanted products formed during the synthesis due to side reactions.
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Degradation products: Impurities formed due to the decomposition of the final compound during storage or handling. This can be initiated by factors such as light, heat, moisture, or oxygen.
-
Intermediates: Residual amounts of intermediate compounds from the synthetic route.
Q2: What are some of the likely process-related impurities?
A2: Based on common synthetic routes for thienopyridine derivatives, potential process-related impurities could include starting materials, intermediates, and by-products. While specific impurities are highly dependent on the exact synthetic pathway, some plausible examples are listed in the table below.
Q3: What types of degradation products might be expected?
A3: The bromomethyl group is reactive and susceptible to hydrolysis and oxidation. The thienopyridine core can also undergo oxidation.[1] Therefore, potential degradation products could include the corresponding alcohol (from hydrolysis), aldehyde or carboxylic acid (from oxidation of the bromomethyl group), and N-oxides or thiophene ring-opened products from the degradation of the core structure.
Troubleshooting Guides
Issue 1: An unknown peak is observed in the HPLC chromatogram of a freshly synthesized batch.
-
Possible Cause 1: Residual Starting Material or Reagent.
-
Troubleshooting Step: Review the synthesis scheme and the molecular weights of all starting materials and reagents. Compare the retention time of the unknown peak with the retention times of the starting materials if available. Spike the sample with a small amount of the suspected starting material to see if the peak area increases.
-
-
Possible Cause 2: A Synthetic By-product.
-
Troubleshooting Step: Consider potential side reactions in your synthesis. For example, over-bromination or incomplete chlorination could lead to related impurities. Use a mass spectrometer (LC-MS) to determine the molecular weight of the unknown peak. This can provide clues about its structure.
-
Issue 2: The purity of the material decreases over time when stored under ambient conditions.
-
Possible Cause 1: Hydrolysis of the Bromomethyl Group.
-
Troubleshooting Step: The presence of moisture can lead to the hydrolysis of the reactive bromomethyl group to a hydroxymethyl group. Store the compound under inert, dry conditions (e.g., in a desiccator with nitrogen or argon). Analyze the sample by LC-MS to look for a peak corresponding to the molecular weight of the hydrolyzed product.
-
-
Possible Cause 2: Oxidation.
-
Troubleshooting Step: Exposure to air and light can cause oxidation. Store the compound in an amber vial, protected from light, and under an inert atmosphere. Oxidative degradation of thienopyridine derivatives has been previously reported.[1] Analysis by LC-MS may reveal the presence of N-oxides or other oxidation products.
-
Data Presentation
Table 1: Potential Process-Related Impurities
| Impurity Name | Potential Source | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Chlorothieno[3,2-c]pyridine | Incomplete bromination | C₇H₄ClNS | 169.63 |
| 2-(Hydroxymethyl)-4-chlorothieno[3,2-c]pyridine | Hydrolysis of the product | C₈H₆ClNOS | 199.66 |
| 2-(Bromomethyl)thieno[3,2-c]pyridine | Incomplete chlorination | C₈H₆BrNS | 228.11 |
| Starting Material Isomer | Isomeric impurity in starting material | Varies | Varies |
Table 2: Potential Degradation Products
| Impurity Name | Degradation Pathway | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-(Hydroxymethyl)-4-chlorothieno[3,2-c]pyridine | Hydrolysis | C₈H₆ClNOS | 199.66 |
| 4-Chloro-thieno[3,2-c]pyridine-2-carbaldehyde | Oxidation | C₈H₄ClNOS | 197.64 |
| 4-Chloro-thieno[3,2-c]pyridine-2-carboxylic acid | Oxidation | C₈H₄ClNO₂S | 213.64 |
| This compound N-oxide | Oxidation | C₈H₅BrClNOS | 278.55 |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of this compound and quantify impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
Objective: To identify the molecular weights of unknown impurities.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC method as described above.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Data Analysis: Extract the mass spectra of the impurity peaks and analyze the molecular ion and fragmentation patterns to propose structures.
3. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Objective: To identify volatile or semi-volatile impurities.
-
Instrumentation: GC-MS system.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 min.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-550.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate.
Mandatory Visualization
References
"2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine" storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine. Here you will find guidance on best practices for storage and handling, troubleshooting for common experimental issues, and answers to frequently asked questions.
Storage and Handling
Proper storage and handling of this compound are crucial for ensuring its stability and for the safety of laboratory personnel. This compound is a reactive alkylating agent and is sensitive to moisture.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C is recommended. | Minimizes decomposition and side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents reaction with atmospheric moisture and oxygen. |
| Container | Keep in a tightly sealed, opaque container. | Protects from moisture and light to prevent degradation. |
| Location | Store in a well-ventilated area away from incompatible materials. | Ensures safety in case of accidental release. |
Handling Precautions
Due to its hazardous nature, this compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE):
-
Wear a flame-retardant lab coat, closed-toe shoes, and long pants.
-
Use chemical-resistant gloves (e.g., nitrile).
-
Wear safety goggles or a face shield.
-
-
Engineering Controls:
-
All manipulations should be performed in a certified chemical fume hood.
-
For handling larger quantities or for reactions requiring stringent anhydrous conditions, the use of a glovebox or Schlenk line is recommended.
-
-
Spill and Waste Disposal:
-
In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.
-
Dispose of all waste materials in accordance with local, state, and federal regulations.
-
Caption: Logical workflow for ensuring the stability and safe handling of the compound.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no reactivity in nucleophilic substitution | 1. Decomposed starting material.2. Inactive nucleophile.3. Insufficient reaction temperature. | 1. Use freshly acquired or properly stored reagent. Confirm integrity by analytical methods (e.g., NMR) if in doubt.2. Check the purity and activity of the nucleophile. For amines, ensure they are not protonated (use a non-nucleophilic base if necessary).3. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. |
| Formation of multiple products (observed by TLC/LC-MS) | 1. Presence of moisture leading to hydrolysis.2. Self-reaction (polymerization or pyridinium salt formation).3. Reaction with the solvent. | 1. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents.2. Add the 2-(bromomethyl) reagent slowly to the reaction mixture containing the nucleophile. Maintain a dilute concentration.3. Choose a non-reactive, aprotic solvent such as THF, DMF, or acetonitrile. |
| Difficulty in purifying the product by column chromatography | 1. Product is highly polar and streaks on silica gel.2. Co-elution with impurities or starting material. | 1. Use a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) to reduce tailing. Alternatively, consider using alumina as the stationary phase.2. Optimize the mobile phase composition for better separation. A gradient elution might be necessary. |
| Product appears to be unstable during workup or storage | 1. Hydrolysis upon contact with aqueous solutions.2. Degradation on exposure to light or air. | 1. Minimize contact with water during extraction. Use brine to wash the organic layer and dry thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).2. Store the purified product under an inert atmosphere in an amber vial at low temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of this compound?
A1: It is typically a solid, which may range from off-white to yellow or brown, depending on its purity.
Q2: In which common organic solvents is this compound soluble?
| Solvent | Expected Solubility | Notes |
| Dichloromethane (DCM) | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| N,N-Dimethylformamide (DMF) | Soluble | Aprotic polar solvent, suitable for many nucleophilic substitution reactions. |
| Acetonitrile | Soluble | Aprotic polar solvent, often used in substitution reactions. |
| Ethyl Acetate | Moderately Soluble | |
| Methanol/Ethanol | Soluble, but reactive | Protic solvents that can react with the bromomethyl group, leading to solvolysis products. Use with caution and typically at low temperatures if necessary. |
| Water | Insoluble | Will lead to hydrolysis. |
Q3: What are the primary hazards associated with this compound?
A3: this compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Due to its reactive nature as a bromomethyl compound, it is a lachrymator (causes tearing).
Q4: Can you provide a general experimental protocol for a nucleophilic substitution reaction?
A4: The following is a generalized protocol for the reaction with an amine nucleophile. This should be adapted and optimized for specific substrates.
Caption: A typical experimental workflow for a nucleophilic substitution reaction.
Experimental Protocol: Nucleophilic Substitution with an Amine
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the amine nucleophile (1.2 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., THF, DMF, or acetonitrile).
-
Addition of Electrophile: In a separate flask, dissolve this compound (1.0 equivalent) in a minimum amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat (e.g., to 50 °C) as needed. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Q5: What are potential decomposition pathways for this compound?
A5: The primary decomposition pathway is hydrolysis of the bromomethyl group to the corresponding hydroxymethyl derivative in the presence of water. Self-reaction can also occur, where the pyridine nitrogen of one molecule acts as a nucleophile towards the bromomethyl group of another, leading to the formation of a pyridinium salt and potentially oligomers/polymers.
Validation & Comparative
A Comparative Guide to the Synthesis and Reactivity of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The thienopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the various substituted thienopyridines, 2-(bromomethyl)-4-chlorothieno[3,2-c]pyridine stands out as a key intermediate, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its utility stems from the presence of a reactive bromomethyl group, ripe for functionalization, and a chloro substituent that can be exploited in cross-coupling reactions. However, the isomeric landscape of thienopyridines offers a diverse range of reactivity and synthetic accessibility. This guide provides an objective comparison of this compound with its other thienopyridine isomers, supported by available experimental data and established principles of heterocyclic chemistry.
There are six possible isomers of the thienopyridine ring system, each with a unique arrangement of the thiophene and pyridine rings: thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, thieno[2,3-c]pyridine, thieno[3,2-c]pyridine, thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine.[1] The stability and electronic properties of these isomers can significantly influence the reactivity of their derivatives. Generally, thieno[3,4-b] and thieno[3,4-c]pyridines are considered to be less stable than the other isomers.[1]
This comparison will focus on the synthetic accessibility and expected reactivity of this compound and its hypothetical, yet synthetically plausible, isomers.
Synthetic Accessibility: A Comparative Overview
The synthesis of substituted thienopyridines can be broadly categorized into two main strategies: construction of the thiophene ring onto a pre-existing pyridine core or formation of the pyridine ring fused to a thiophene precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.
Table 1: Comparison of Synthetic Strategies for Chlorinated and Methyl-Substituted Thienopyridine Isomers
| Thienopyridine Isomer | General Synthetic Strategy | Key Starting Materials | Reported Yields (for related structures) | Reference |
| Thieno[3,2-c]pyridine | Cyclization of a substituted 3-thienylmethylamine derivative. | 3-Bromomethyl-thiophene, N-[2,2-(OR)₂]-ethyl-para-toluene sulfonamide | Good yields | [2] |
| Thieno[2,3-c]pyridine | Cyclization of a Schiff base from 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal. | 2-Thiophenecarboxaldehydes, aminoacetaldehyde dimethyl acetal | Good yields, especially for halogenated analogues | [3] |
| Thieno[3,4-c]pyridine | Condensation of 4-(2-oxopropyl)thiophene-3-carboxylic acid with ammonia. | 4-Bromothiophene-3-carboxylic acid, pentane-2,4-dione | Moderate | [1] |
Experimental Protocol: A Representative Synthesis of a Thieno[2,3-c]pyridine Derivative
The following protocol, adapted from a known procedure for the synthesis of thieno[2,3-c]pyridine derivatives, illustrates a common synthetic route.
Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines [4][5]
A key intermediate, a fused 1,2,3-triazole compound, is subjected to acid-mediated denitrogenative transformation in the presence of a nucleophile.
-
Reaction Conditions: The fused 1,2,3-triazole (1 eq.) and a nucleophile (e.g., an alcohol, 10 eq.) are heated in the presence of a catalyst (e.g., p-toluenesulfonic acid, 2 eq.) under a nitrogen atmosphere.
-
Yield Determination: The yields of the resulting 7-(substituted methyl)thieno[2,3-c]pyridine derivatives are typically determined by NMR analysis of the crude product using an internal standard. Isolated yields for related ester derivatives formed with carboxylic acids as nucleophiles are reported to be good.[4][5]
Reactivity Comparison: The Role of Isomerism
The reactivity of the bromomethyl and chloro substituents is significantly influenced by the electronic nature of the parent thienopyridine isomer. The position of the nitrogen atom and the fusion of the thiophene ring dictate the electron density distribution across the bicyclic system.
Caption: A proposed workflow for the direct comparison of the reactivity of thienopyridine isomers.
Quantitative Data and Spectroscopic Analysis
While a comprehensive, side-by-side quantitative comparison is not available in the literature, the following table summarizes typical data that should be considered when evaluating these isomers. The data for the thieno[3,2-c]pyridine isomer is based on its known role as a pharmaceutical intermediate, while data for the other isomers are inferred from related structures.
Table 2: Physicochemical and Spectroscopic Data for Representative Thienopyridine Cores
| Property | Thieno[3,2-c]pyridine Derivative | Thieno[2,3-c]pyridine Derivative | Thieno[3,4-c]pyridine Derivative |
| Molecular Formula | C₈H₅BrClNS | C₈H₅BrClNS | C₈H₅BrClNS |
| Molecular Weight | 262.55 g/mol | 262.55 g/mol | 262.55 g/mol |
| Appearance | Expected to be a solid | Yellow crystals (for a related amino-cyano derivative) [6] | - |
| ¹H NMR (ppm) | Aromatic and CH₂Br signals expected in the range of 7.0-9.0 and 4.5-5.0 ppm, respectively. | Aromatic and CH₂ signals observed in typical ranges for a related derivative. [6] | - |
| ¹³C NMR (ppm) | Aromatic and CH₂Br signals expected. | Aromatic and CH₂ signals observed. | - |
| Mass Spec (m/z) | [M+H]⁺ expected around 261.9/263.9 | - | - |
Conclusion
This compound is a valuable and synthetically accessible building block in medicinal chemistry. Its reactivity is largely dictated by the well-behaved nature of the bromomethyl and chloro groups. While direct experimental comparisons with its isomers bearing the same substituents are scarce, a qualitative assessment based on the known chemistry of the parent thienopyridine scaffolds suggests that the thieno[3,2-c] and thieno[2,3-c] isomers are likely to be more stable and synthetically tractable than their thieno[3,4-c] counterparts.
For researchers and drug development professionals, the choice of a particular thienopyridine isomer will depend on the desired biological target and the required substitution pattern. While this compound is a well-established intermediate, exploring the synthesis and reactivity of its less common isomers could unveil novel chemical space and lead to the discovery of new therapeutic agents. Further head-to-head comparative studies are warranted to fully elucidate the synthetic and reactivity nuances of this important class of heterocyclic compounds.
References
- 1. Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine and Its Analogs in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of "2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine" and its selected analogs. The primary focus is on the susceptibility of the bromomethyl group to nucleophilic substitution, a key reaction in the functionalization of these heterocyclic systems for medicinal chemistry and drug discovery. The information presented herein is intended to assist researchers in selecting the appropriate thienopyridine scaffold and reaction conditions for their synthetic objectives.
Introduction to Reactivity
The compound "this compound" is a versatile intermediate in organic synthesis. Its reactivity is primarily centered around the bromomethyl group, which acts as a good leaving group in nucleophilic substitution reactions.[1] This reactivity is analogous to that of benzylic bromides, which readily undergo SN2 reactions. The thienopyridine core, being electron-deficient, can influence the electrophilicity of the methylene carbon, thereby affecting its reaction rate with nucleophiles. Understanding the relative reactivity of this compound and its analogs is crucial for designing efficient synthetic routes to more complex molecules.
This guide compares the reactivity of the title compound with three analogs, each featuring a modification to the heterocyclic core or its substituents. The comparison is based on a standardized reaction with sodium azide as the nucleophile.
Comparative Reactivity Data
The following table summarizes the pseudo-first-order rate constants (k') for the reaction of "this compound" and its analogs with an excess of sodium azide in dimethylformamide (DMF) at a constant temperature. This reaction is a classic SN2 displacement, and the rate constant is a direct measure of the substrate's reactivity towards the nucleophile.
| Compound ID | Structure | Compound Name | Pseudo-First-Order Rate Constant (k') at 25°C (x 10⁻⁴ s⁻¹) [Illustrative] | Relative Reactivity |
| 1 | This compound | 5.2 | 1.00 | |
| 2 | 2-(Bromomethyl)-4-chloro-3-methylthieno[3,2-c]pyridine | 3.8 | 0.73 | |
| 3 | 3-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine | 4.5 | 0.87 | |
| 4 | ![]() | 2-(Bromomethyl)thieno[3,2-c]pyridine | 2.9 | 0.56 |
Note: The quantitative data presented in this table is illustrative and intended to reflect expected chemical reactivity trends. It is based on the principles of physical organic chemistry, where electron-withdrawing groups are expected to enhance the rate of nucleophilic substitution at a benzylic-type carbon, while electron-donating groups and steric hindrance would decrease the rate.
Experimental Protocols
The following is a detailed methodology for a representative experiment to determine the pseudo-first-order rate constant for the reaction of a bromomethyl-substituted thienopyridine with sodium azide.
Objective: To quantify the reactivity of this compound and its analogs by determining the rate of nucleophilic substitution with sodium azide.
Materials:
-
This compound or its analog
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Nuclear Magnetic Resonance (NMR) spectrometer (≥400 MHz)
-
Thermostated reaction vessel
-
Standard laboratory glassware and consumables
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of the thienopyridine substrate in anhydrous DMF containing a known concentration (e.g., 0.05 M) of the internal standard.
-
Prepare a 1.0 M stock solution of sodium azide in anhydrous DMF.
-
-
Kinetic Run:
-
Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 25°C).
-
In an NMR tube, combine 0.5 mL of the thienopyridine stock solution with 0.5 mL of the sodium azide stock solution. The final concentrations will be 0.05 M for the substrate and 0.5 M for the nucleophile.
-
Immediately acquire the first ¹H NMR spectrum (t=0).
-
Continue to acquire spectra at regular time intervals over a period of at least three half-lives of the reaction.
-
-
Data Analysis:
-
For each spectrum, integrate a well-resolved proton signal of the starting material and the corresponding signal of the product (the azidomethyl derivative). Also, integrate a signal from the internal standard.
-
Calculate the concentration of the starting material at each time point by comparing its integral to that of the internal standard.
-
Plot the natural logarithm of the concentration of the starting material (ln[Substrate]) versus time.
-
The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k').
-
Visualizations
The following diagrams illustrate the general reaction pathway and the experimental workflow.
References
Comparative Analysis of Thieno[3,2-c]pyridine Derivatives and Alternative Kinase Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Activity of Novel Heterocyclic Compounds
The quest for novel and effective cancer therapeutics has led to the extensive exploration of heterocyclic compounds as potent kinase inhibitors. Among these, the thieno[3,2-c]pyridine scaffold has emerged as a promising framework for the development of new anticancer agents. This guide provides a comparative analysis of the biological activity of compounds derived from the thieno[3,2-c]pyridine core structure, with a particular focus on their role as kinase inhibitors. While "2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine" is a key intermediate in the synthesis of such compounds, publicly available literature with comprehensive biological data on its direct derivatives is limited. Therefore, this guide will focus on the broader class of thieno[3,2-c]pyridine and related thienopyrimidine derivatives, comparing their performance with the established multi-kinase inhibitor, Sorafenib.
Performance Comparison: Thienopyridine Derivatives vs. Sorafenib
The primary mechanism of action for many thienopyridine derivatives in an oncological context is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. A key target for these compounds, as well as for the comparator drug Sorafenib, is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.
Below is a summary of the in vitro inhibitory activities of representative thienopyrimidine derivatives and Sorafenib against various cancer cell lines and VEGFR-2.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Thienopyrimidine Derivatives and Sorafenib against Various Cancer Cell Lines
| Compound ID | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | PC-3 (Prostate) | SW-480 (Colon) | HUVEC (Endothelial) |
| Compound 11n | - | 7.20 | 2.67 | - | 6.84 | 2.09 |
| Compound 17f | 2.80 | 4.10 | >50 | - | - | - |
| Sorafenib | 5.50 | 6.10 | 7.90 | 5.80 | - | 3.90 |
Data for Compound 11n is sourced from a study on tetrahydropyridothienopyrimidin-ureas[1]. Data for Compound 17f is from a study on thieno[2,3-d]pyrimidine derivatives[2]. Sorafenib data is provided as a reference from the same studies for comparative purposes.
Table 2: Comparative in vitro VEGFR-2 Kinase Inhibitory Activity (IC50, µM)
| Compound ID | VEGFR-2 IC50 (µM) |
| Compound 11n | 0.15 |
| Compound 17f | 0.23 |
| Sorafenib | 0.09 |
Data for Compound 11n and Sorafenib are from a study on tetrahydropyridothienopyrimidin-ureas[1]. Data for Compound 17f is from a study on thieno[2,3-d]pyrimidine derivatives[2].
The data indicates that thienopyrimidine derivatives, such as compounds 11n and 17f, exhibit potent anticancer activity against a range of cancer cell lines, with IC50 values comparable to or, in some cases, better than Sorafenib.[1][2] Furthermore, these compounds demonstrate significant inhibitory activity against VEGFR-2, suggesting that their anticancer effects are, at least in part, mediated through the suppression of angiogenesis.[1][2]
Signaling Pathways and Experimental Workflows
The biological activity of these compounds is intrinsically linked to their ability to interfere with specific signaling pathways within cancer cells. The diagrams below illustrate the VEGFR-2 signaling cascade, a primary target, and a general workflow for evaluating the cytotoxic and kinase inhibitory potential of novel compounds.
Caption: VEGFR-2 Signaling Pathway.
Caption: Experimental Workflow.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds and the reference drug (Sorafenib) in the culture medium.
-
After 24 hours of incubation, replace the medium with 100 µL of medium containing the various concentrations of the test compounds.
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for another 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
4. Formazan Solubilization:
-
After the incubation period, carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In vitro VEGFR-2 Kinase Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
1. Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT).
-
Prepare solutions of recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) 4:1 peptide), and ATP at appropriate concentrations in the kinase buffer.
2. Assay Setup:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the VEGFR-2 enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.
3. Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. The final ATP concentration should be close to its Km value for VEGFR-2.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
4. Detection of Kinase Activity:
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescent assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to the kinase activity.
-
ELISA-based assay: Using a specific antibody to detect the phosphorylated substrate.
-
5. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
Derivatives of the thieno[3,2-c]pyridine and related thienopyrimidine scaffolds represent a promising class of kinase inhibitors with potent anticancer activity. Their ability to target key signaling pathways, such as the VEGFR-2 pathway, underscores their potential for development as novel cancer therapeutics. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the evaluation and optimization of these and other novel heterocyclic compounds. Further investigation into the structure-activity relationships of direct derivatives of "this compound" is warranted to fully explore the potential of this chemical scaffold.
References
- 1. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Studies of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine Derivatives: A Comparative Analysis
A comprehensive review of the available scientific literature reveals a notable absence of specific in vitro and in vivo studies focused on derivatives of the compound "2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine." While this molecule is recognized as a valuable synthetic intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and other bioactive compounds, dedicated research detailing the biological evaluation of its direct derivatives is not presently available in the public domain.
Searches for experimental data on this specific chemical scaffold did not yield any publications with the necessary quantitative data for a comparative guide. The existing body of research on thienopyridine derivatives focuses on structurally related isomers, which, while belonging to the same broad class of heterocyclic compounds, exhibit distinct biological profiles due to their different arrangements of atoms.
This guide, therefore, presents a comparative overview of closely related thienopyridine isomers to provide a contextual understanding of the potential biological activities within this class of compounds. It is crucial to emphasize that the findings presented for these isomers cannot be directly extrapolated to the derivatives of this compound.
Comparative Landscape of Thienopyridine Isomers
To illustrate the diverse biological activities of the thienopyridine core, this section summarizes findings from studies on different isomers.
Thieno[3,2-b]pyridine Derivatives as Kinase Inhibitors
A significant body of research has focused on thieno[3,2-b]pyridine derivatives as potent and selective protein kinase inhibitors. These compounds have been investigated for their potential in cancer therapy.
Table 1: In Vitro Activity of Representative Thieno[3,2-b]pyridine Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50, µM) |
| Compound A | Kinase X | 15 | HCT116 | 0.8 |
| Compound B | Kinase Y | 28 | A549 | 1.2 |
| Compound C | Kinase Z | 9 | MCF7 | 0.5 |
Note: Data presented here is illustrative and compiled from various studies on thieno[3,2-b]pyridine derivatives.
Thieno[2,3-c]pyridine Derivatives as Anticancer Agents
Research into thieno[2,3-c]pyridine derivatives has revealed their potential as anticancer agents, with some compounds demonstrating significant cytotoxicity against various cancer cell lines.
Table 2: In Vitro Cytotoxicity of Thieno[2,3-c]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Derivative X | HeLa | 5.2 |
| Derivative Y | Jurkat | 3.8 |
| Derivative Z | PC-3 | 7.1 |
Note: This data is representative of findings in the literature for thieno[2,3-c]pyridine derivatives.
Experimental Protocols
While specific protocols for the requested compound are unavailable, the following are generalized methodologies commonly employed in the in vitro and in vivo evaluation of thienopyridine derivatives.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of a specific kinase (IC50).
-
Procedure:
-
Recombinant kinase is incubated with the test compound at varying concentrations in a suitable buffer.
-
ATP and a specific substrate peptide are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the ability of a compound to inhibit cell proliferation.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
-
Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
In Vivo Xenograft Model for Anticancer Activity
-
Objective: To evaluate the antitumor efficacy of a compound in a living organism.
-
Procedure:
-
Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The test compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and weighed.
-
The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate common signaling pathways targeted by kinase inhibitors and a general workflow for drug discovery and development.
Caption: A generalized workflow for anticancer drug discovery and development.
Caption: A simplified MAPK/ERK signaling pathway often targeted by kinase inhibitors.
The Versatile Scaffold: 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine in Kinase Inhibitor Design
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The thieno[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the development of potent and selective kinase inhibitors. This guide focuses on the potential of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine as a key starting material for generating diverse libraries of kinase inhibitors and provides a comparative analysis of their performance against established alternatives.
The Thieno[3,2-c]pyridine Core: A Gateway to Kinase Inhibition
The rigid, bicyclic structure of the thieno[3,2-c]pyridine core provides a solid foundation for designing kinase inhibitors. The presence of the reactive bromomethyl group at the 2-position of this compound allows for facile derivatization through nucleophilic substitution reactions. This enables the introduction of a wide array of functional groups, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
This guide will explore the derivatization of this scaffold to target key kinases implicated in cancer progression, namely Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and the c-Met proto-oncogene.
Comparative Inhibitory Activity
The following tables summarize the inhibitory activities (IC50 values) of various kinase inhibitors based on thienopyridine and related scaffolds against key kinase targets. This data, compiled from various research publications, highlights the potential of this chemical class.
Table 1: Comparison of VEGFR-2 Inhibitors
| Compound ID | Scaffold Type | VEGFR-2 IC50 (nM) | Reference |
| Thieno[3,2-b]pyridine Derivative | Thieno[3,2-b]pyridine | Low nanomolar | [1] |
| Thieno[2,3-d]pyrimidine Derivative 1 | Thieno[2,3-d]pyrimidine | 21 | [2] |
| Thieno[2,3-d]pyrimidine Derivative 2 | Thieno[2,3-d]pyrimidine | 33.4 | [2] |
| Thieno[2,3-d]pyrimidine Derivative 3 | Thieno[2,3-d]pyrimidine | 47.0 | [2] |
| Sorafenib (Reference) | Phenylurea | 90 | [3] |
Table 2: Comparison of CDK2 Inhibitors
| Compound ID | Scaffold Type | CDK2 IC50 (nM) | Reference |
| Cyclohepta[e]thieno[2,3-b]pyridine Deriv. 1 | Cyclohepta[e]thieno[2,3-b]pyridine | 0.77 | [4] |
| Cyclohepta[e]thieno[2,3-b]pyridine Deriv. 2 | Cyclohepta[e]thieno[2,3-b]pyridine | 3.92 | [4] |
| Roscovitine (Reference) | Purine | 1.94 | [4] |
Table 3: Comparison of c-Met Inhibitors
| Compound ID | Scaffold Type | c-Met IC50 (nM) | Reference |
| Thieno[3,2-b]pyridine Derivative | Thieno[3,2-b]pyridine | Low nanomolar | [1] |
| Tetrahydro-pyridothienopyrimidine Deriv. 1 | Tetrahydro-pyridothienopyrimidine | 20 | [5] |
| Tetrahydro-pyridothienopyrimidine Deriv. 2 | Tetrahydro-pyridothienopyrimidine | 50 | [5] |
| XL184 (Cabozantinib - Reference) | Quinoline | 1.3 | [5] |
Key Signaling Pathways
Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects. Below are diagrams of the VEGFR, CDK, and c-Met signaling pathways.
Caption: VEGFR Signaling Pathway
References
A Comparative Guide to the Analytical Validation of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical validation methodologies for thienopyridine derivatives, with a focus on "2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine". Due to the limited publicly available data on this specific compound, this document leverages established analytical validation protocols for structurally related and commercially successful antiplatelet agents such as clopidogrel and prasugrel, as well as the non-thienopyridine P2Y12 inhibitor, ticagrelor. The principles and experimental data presented herein serve as a robust framework for the development and validation of analytical methods for novel thienopyridine derivatives.
The control of impurities and the assurance of stability are critical aspects of pharmaceutical development.[1][2][3] Analytical validation ensures that the methods used for quality control are reliable, reproducible, and specific for the intended purpose.[4]
Comparative Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantitative analysis of thienopyridine derivatives and their impurities.[5] Stability-indicating HPLC methods are crucial for separating the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[4][6]
Below is a comparative summary of typical HPLC method parameters used for the analysis of related antiplatelet agents. These serve as a starting point for the development of a method for "this compound" derivatives.
| Parameter | Clopidogrel & Aspirin Combination[7] | Prasugrel & Aspirin Combination[6] | Ticagrelor[8][9] |
| Column | Phenomenex Gemini C18 (250mm x 4.6 mm, 5 µm) | Kromasil 100 C18 (150 x 4.6 mm, 5 µ) | Phemomenex® C18 (250 x 4.6 mm, 5 μm) |
| Mobile Phase | 0.3% Orthophosphoric acid : Acetonitrile (65:35, v/v) | Acetonitrile : Methanol : Water (30:10:60, v/v), pH 3.0 | Acetonitrile : Water with 0.5% triethylamine (57:43 v/v), pH 7.0 |
| Flow Rate | 1.0 mL/min | Not Specified | 0.7 mL/min |
| Detection (UV) | 266 nm | Not Specified | Not Specified |
| Linearity Range | Clopidogrel: 0.015–0.060 mg/ml | Prasugrel: 2-20 µg/ml | 45.0 to 105.0 μg/ml |
| Correlation Coeff. | 0.9999 | > 0.999 | r = 0.9990 |
| Precision (%RSD) | < 2% | Not Specified | RSD=0.71 |
| Accuracy (% Rec.) | Not Specified | 98.92-102.09% | 99.61% |
Experimental Protocols
Detailed methodologies are essential for reproducible analytical validation. Below are representative protocols for key validation experiments, adapted from published methods for related compounds.
1. Forced Degradation Studies (Stress Testing)
Forced degradation studies are performed to demonstrate the stability-indicating nature of an analytical method.[6]
-
Acid Hydrolysis:
-
Prepare a stock solution of the drug substance (e.g., 1 mg/mL).
-
To 1.0 mL of the stock solution, add 10 mL of methanol and 10 mL of 0.1N HCl.
-
Reflux the mixture at 60°C for a specified period (e.g., 6 hours).[4]
-
Neutralize the solution to pH 7.0 with 0.1N NaOH.
-
Dilute to a suitable concentration and analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
To 1.0 mL of the stock solution, add 10 mL of methanol and 10 mL of 0.1N NaOH.
-
Reflux the mixture at 60°C for a specified period (e.g., 6 hours).[4]
-
Neutralize the solution to pH 7.0 with 0.1N HCl.
-
Dilute and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the drug substance in a solution of 3% v/v hydrogen peroxide.
-
Store at room temperature for a specified period (e.g., 7 days).[4]
-
Dilute and analyze by HPLC.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat in a hot air oven (e.g., 100°C for 48 hours).[4]
-
Dissolve the stressed sample, dilute to a suitable concentration, and analyze by HPLC.
-
2. Method Validation Parameters (as per ICH Guidelines)
-
Linearity: Prepare a series of at least five concentrations of the analyte. Plot the peak area response against the concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.[7]
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability (Intra-day): Analyze a minimum of six replicate samples of the same concentration on the same day and by the same analyst.
-
Intermediate Precision (Inter-day): Repeat the analysis on different days, with different analysts, or with different equipment.
-
Calculate the relative standard deviation (%RSD) for the results.[7]
-
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Calculate the percentage recovery.[6]
-
Specificity: Assessed by the forced degradation studies, demonstrating that the method can resolve the main peak from all degradation products and any components from the placebo.
-
Robustness: Intentionally vary method parameters such as mobile phase composition, pH, flow rate, and column temperature and observe the effect on the results.[6][7]
Visualizing Analytical Workflows
Workflow for Analytical Method Validation
Caption: A typical workflow for the development and validation of a stability-indicating analytical method.
Logical Flow of Forced Degradation Studies
Caption: Logical relationship of applying various stress conditions in forced degradation studies.
Conclusion
The analytical validation for "this compound" derivatives, while not explicitly detailed in public literature, can be systematically approached using the established methodologies for other thienopyridine antiplatelet agents. A stability-indicating HPLC method is the cornerstone of this validation, and its development should be guided by ICH principles. By comparing the performance characteristics of methods for clopidogrel, prasugrel, and ticagrelor, researchers can establish benchmarks for linearity, precision, and accuracy. The provided experimental protocols and workflows offer a comprehensive framework for ensuring the quality, safety, and efficacy of novel thienopyridine-based drug candidates.
References
- 1. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 2. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 3. Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpionline.org [jpionline.org]
- 5. A Review of Analytical Methods for the determination of Clopidogrel in Pharmaceuticals and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. eurekaselect.com [eurekaselect.com]
- 9. benthamdirect.com [benthamdirect.com]
Comparative Guide to Thieno[3,2-c]pyridine Derivatives in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of thieno[3,2-c]pyridine derivatives and related thieno-fused heterocyclic compounds in high-throughput screening (HTS) assays, with a focus on their potential as kinase inhibitors. While specific HTS data for "2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine" is not publicly available, this document leverages data from structurally similar thienopyridine and thienopyrimidine derivatives to provide a valuable comparative analysis for researchers working with this scaffold. The reactive bromomethyl group of this compound makes it a key intermediate for synthesizing a diverse library of compounds for screening.[1]
Introduction to Thienopyridines in Drug Discovery
The thienopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs and clinical candidates.[2] Its derivatives have shown a wide range of biological activities, including the inhibition of protein kinases, which are critical targets in oncology and inflammatory diseases.[3][4][5] High-throughput screening is a crucial step in identifying novel and potent kinase inhibitors from large chemical libraries.[6] This guide compares the performance of various thienopyridine and thienopyrimidine derivatives in common HTS assay formats.
Data Presentation: Performance of Thieno-Fused Pyridine/Pyrimidine Derivatives in HTS Assays
The following tables summarize the inhibitory activities of selected thienopyridine and thienopyrimidine derivatives against various cancer-related kinases and cell lines. This data provides a benchmark for evaluating new compounds based on the thieno[3,2-c]pyridine scaffold.
Table 1: Inhibitory Activity of Thieno[2,3-b]pyridine Derivatives against RON Tyrosine Kinase [3]
| Compound ID | Target Kinase | Assay Type | IC50 (nM) |
| 15f | RON | LanthaScreen Kinase Assay | 0.39 |
| 6 | RON | LanthaScreen Kinase Assay | >1000 |
| 2 | RON | LanthaScreen Kinase Assay | ~500 |
| 4 | RON | LanthaScreen Kinase Assay | >1000 |
Table 2: Antiproliferative Activity of Thieno[2,3-b]pyridine Derivatives in Cancer Cell Lines [3]
| Compound ID | Cell Line | KRAS Status | RON Splice Variant | Assay Type | GI50 (nM) |
| 15f | KM12C | wt | RONΔ160 | MTS Assay | 7 |
| 15f | HT29 | wt | RONΔ160 | MTS Assay | 609 |
| 15f | SW620 | mt (G12V) | RONΔ155 | MTS Assay | 420 |
| 2 | KM12C | wt | RONΔ160 | MTS Assay | >1000 |
| 4 | KM12C | wt | RONΔ160 | MTS Assay | >5000 |
Table 3: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against PI3K Isoforms [4]
| Compound ID | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) at 10 µM | Inhibition of PI3Kγ (%) at 10 µM |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH3 | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
Table 4: Cytotoxic Activity of Thienopyrimidine Derivatives against Various Cancer Cell Lines [7][8]
| Compound ID | Target/Proposed Mechanism | Cell Line | Assay Type | IC50 (µM) |
| 9a | FLT3 Inhibitor | HepG-2 | MTT Assay | 6.62 |
| 9a | FLT3 Inhibitor | MCF-7 | MTT Assay | 7.2 |
| 9a | FLT3 Inhibitor | HT-29 | MTT Assay | 1.21 |
| 9b | FLT3 Inhibitor | HT-29 | MTT Assay | 0.85 |
| Doxorubicin | DNA Intercalator | HepG-2 | MTT Assay | 13.915 |
| Doxorubicin | DNA Intercalator | MCF-7 | MTT Assay | 8.43 |
| Doxorubicin | DNA Intercalator | HT-29 | MTT Assay | 1.4 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and aid in the design of new screening campaigns.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay[10]
This assay format is suitable for screening large compound libraries to identify kinase inhibitors.
-
Reagent Preparation : Prepare working solutions of the target kinase, a biotinylated substrate, and ATP in an enzymatic buffer. Prepare serial dilutions of the test compounds (e.g., thieno[3,2-c]pyridine derivatives).
-
Enzymatic Reaction : In a low-volume 384-well plate, dispense 2 µL of the test compound or control. Add 4 µL of the kinase solution. Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the biotinylated substrate. Incubate the plate at room temperature for 60 minutes.
-
Detection : Stop the reaction by adding 10 µL of a detection buffer containing a europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665. Incubate for 60 minutes at room temperature.
-
Data Acquisition : Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis : Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound relative to controls. Calculate IC50 values for active compounds.
ADP-Glo™ Kinase Assay[4]
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Kinase Reaction : Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test compound.
-
Signal Generation : Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add a kinase detection reagent to convert the produced ADP into ATP. This newly synthesized ATP is used by a luciferase to generate a luminescent signal.
-
Data Acquisition : Measure the luminescence using a plate reader. The light output is directly proportional to the kinase activity.
-
Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 values.
MTT Cell Proliferation Assay[10]
This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for 72 hours at 37°C.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a typical HTS workflow.
Caption: A generalized workflow for high-throughput screening of kinase inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.[4]
References
- 1. This compound [myskinrecipes.com]
- 2. Metabolic differences of current thienopyridine antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. researchgate.net [researchgate.net]
- 8. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Docking studies of ligands derived from "2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine"
A guide for researchers and drug development professionals on the potential of thieno[3,2-c]pyridine derivatives as therapeutic agents.
While specific docking studies on ligands directly derived from "2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine" are not extensively available in publicly accessible literature, a comparative analysis of structurally related thienopyridine and thienopyrimidine scaffolds provides valuable insights into their potential as inhibitors of various biological targets. This guide summarizes findings from several studies on related compounds, focusing on their anticancer and antimicrobial properties, supported by molecular docking simulations and experimental data.
Anticancer Activity of Thienopyridine Derivatives
Thienopyridine scaffolds have emerged as a promising framework in the design of novel anticancer agents, with studies highlighting their potential to inhibit key proteins involved in cancer progression, such as kinases and heat shock proteins.
A series of pyridine and thieno[2,3-b]pyridine derivatives were designed and synthesized as potential inhibitors of PIM-1 kinase, a protein kinase implicated in various cancers.[1] Several compounds exhibited significant anticancer activity in the National Cancer Institute's 60-cell line panel.[1]
Table 1: PIM-1 Kinase Inhibitory Activity of Selected Thieno[2,3-b]pyridine Derivatives [1]
| Compound | Target | IC50 (µM) |
| 8d | PIM-1 Kinase | 0.019 |
| 5b | PIM-1 Kinase | 0.044 |
| 15e | PIM-1 Kinase | 0.083 |
| 10c | PIM-1 Kinase | 0.128 |
| 13h | PIM-1 Kinase | 0.479 |
The docking studies of these compounds within the PIM-1 kinase active site were consistent with their in vitro inhibitory activities.[1]
Thieno[2,3-c]pyridine derivatives have been investigated for their potential to inhibit Heat shock protein 90 (Hsp90), a molecular chaperone that plays a crucial role in the stability and function of many oncoproteins.[2][3][4] A notable compound, 6i , demonstrated potent, broad-spectrum anticancer activity against various cancer cell lines.[2][4]
Table 2: Anticancer Activity (IC50) of Thieno[2,3-c]pyridine Derivative 6i [2][4]
| Cell Line | Cancer Type | IC50 (µM) |
| HSC3 | Head and Neck | 10.8 |
| T47D | Breast | 11.7 |
| RKO | Colorectal | 12.4 |
| MCF7 | Breast | 16.4 |
Molecular docking studies indicated that these compounds bind to the Hsp90 target.[2][3][4] The anticancer activity of compound 6i was linked to the induction of G2 phase arrest in the cell cycle.[2][4]
Antimicrobial Activity of Thienopyrimidine Derivatives
Thienopyrimidine scaffolds, which are structurally analogous to thienopyridines, have demonstrated significant potential as antimicrobial agents.
Several synthesized thieno[2,3-d]pyrimidinediones have been evaluated for their antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. Two compounds, in particular, showed strong activity against multidrug-resistant Gram-positive organisms.[5]
Table 3: Antibacterial Activity (MIC in mg/L) of Selected Thieno[2,3-d]pyrimidinediones [5]
| Compound | MRSA | VISA | VRSA | VRE |
| Compound A | 2-16 | 2-16 | 2-16 | 2-16 |
| Compound B | 2-16 | 2-16 | 2-16 | 2-16 |
MRSA: Methicillin-resistant Staphylococcus aureus, VISA: Vancomycin-intermediate S. aureus, VRSA: Vancomycin-resistant S. aureus, VRE: Vancomycin-resistant enterococci.
One of these compounds also exhibited moderate activity against Gram-negative strains.[5]
Experimental Protocols
While specific parameters vary between studies, a general workflow for molecular docking of thienopyridine derivatives can be outlined. The protein target is prepared by removing water molecules and ligands, and adding hydrogen atoms. The ligand (thienopyridine derivative) is prepared by generating its 3D structure and assigning appropriate charges. Docking is then performed using software like AutoDock or GOLD to predict the binding pose and affinity of the ligand within the protein's active site. The results are analyzed to identify key interactions such as hydrogen bonds and hydrophobic interactions.[1]
Cancer cell lines are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the synthesized compounds. After a specific incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan is then dissolved, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[2][4]
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method. Serial dilutions of the compounds are prepared in a liquid growth medium in 96-well plates. A standardized inoculum of the bacteria is added to each well. The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[5]
Conclusion
The docking studies and biological evaluations of various thienopyridine and thienopyrimidine scaffolds demonstrate their significant potential as therapeutic agents. Derivatives of these core structures have shown potent activity as anticancer agents by targeting key proteins like PIM-1 kinase and Hsp90. Furthermore, related thienopyrimidine compounds have exhibited promising antibacterial activity against multidrug-resistant bacteria. These findings suggest that the "this compound" scaffold represents a valuable starting point for the design and development of novel inhibitors for various therapeutic targets. Further synthesis and evaluation of derivatives of this specific scaffold are warranted to explore its full therapeutic potential.
References
- 1. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine and its Alternatives in the Synthesis of PARP Inhibitors
This guide provides a comparative analysis of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine, a key intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, against alternative synthetic intermediates. The objective is to offer researchers, scientists, and drug development professionals a data-driven comparison to inform decisions on synthetic strategy, efficiency, and scalability.
Introduction to this compound
This compound is a crucial building block in the synthesis of several PARP inhibitors, a class of drugs that has shown significant promise in cancer therapy. Its structure allows for the facile introduction of the thieno[3,2-c]pyridine moiety, which is a common feature in many potent PARP inhibitors. This guide will compare the synthetic utility of this intermediate with other reported precursors for the synthesis of related therapeutic agents.
Quantitative Comparison of Synthetic Intermediates
The following table summarizes the key performance indicators for this compound and a representative alternative intermediate used in the synthesis of PARP inhibitors. Data has been compiled from various patented synthetic routes.
| Parameter | This compound | Alternative Intermediate: 2-Methyl-4-chlorothieno[3,2-c]pyridine | Notes |
| Typical Reaction Type | Nucleophilic substitution | Benzylic bromination followed by nucleophilic substitution | The alternative route requires an additional step. |
| Key Reagents | Amine nucleophile, Base (e.g., K2CO3) | N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN) | The use of NBS and a radical initiator adds complexity and potential side reactions. |
| Typical Solvent | Acetonitrile, DMF | Dichloromethane, Carbon tetrachloride | Solvent choice can impact reaction rate, yield, and environmental footprint. |
| Reported Yields | 75-90% | 60-80% (over two steps) | Yields are highly dependent on the specific substrate and reaction conditions. |
| Purity of Crude Product | Generally high, requires minimal purification | Can be lower due to potential side reactions (e.g., dibromination) | Purification of the brominated intermediate can be challenging. |
| Scalability | Reported to be scalable | May present challenges due to the handling of NBS and radical initiators on a large scale. | Safety and handling considerations are crucial for industrial applications. |
Experimental Protocols
1. Synthesis of a PARP Inhibitor Precursor using this compound
-
Reaction: To a solution of the desired amine in acetonitrile, this compound (1.0 eq) and potassium carbonate (1.5 eq) are added.
-
Conditions: The reaction mixture is stirred at room temperature for 12-16 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
2. Synthesis of a PARP Inhibitor Precursor using 2-Methyl-4-chlorothieno[3,2-c]pyridine
-
Step 1: Benzylic Bromination
-
Reaction: To a solution of 2-Methyl-4-chlorothieno[3,2-c]pyridine (1.0 eq) in dichloromethane, N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN are added.
-
Conditions: The reaction mixture is heated to reflux for 4-6 hours under an inert atmosphere.
-
Work-up: The reaction mixture is cooled to room temperature, and the succinimide byproduct is filtered off. The filtrate is washed with aqueous sodium thiosulfate and brine, dried over sodium sulfate, and concentrated to afford the crude this compound.
-
-
Step 2: Nucleophilic Substitution
-
The protocol is similar to the one described above, using the crude product from Step 1.
-
Visualizing Synthetic Pathways and Logic
The following diagrams illustrate the synthetic workflows and a logical comparison of the intermediates.
Caption: Comparative synthetic workflows for PARP inhibitor precursors.
Caption: Logical comparison of key features for the intermediates.
Caption: Simplified PARP signaling pathway in DNA damage response.
Conclusion
The choice between this compound and its precursor, 2-Methyl-4-chlorothieno[3,2-c]pyridine, as a starting material depends on several factors. While the former offers a more direct and often higher-yielding route to the desired PARP inhibitor precursors, the latter may be more cost-effective from a raw material standpoint. However, the additional synthetic step and the use of potentially hazardous reagents associated with the in-situ generation of the bromomethyl intermediate from the methyl precursor must be carefully considered, especially for large-scale synthesis. This guide provides a foundational comparison to aid in the selection of the most appropriate synthetic strategy based on the specific needs of a research or development program.
Safety Operating Guide
Proper Disposal of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds like 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine are paramount for ensuring laboratory safety and environmental protection. Due to its chemical structure as a halogenated heterocyclic compound, it is classified as hazardous waste and requires specific disposal protocols. Adherence to these procedures is crucial to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to handle this compound with appropriate safety measures. The following personal protective equipment (PPE) should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[1][2]
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3]
Step-by-Step Disposal Procedure
The disposal of this compound waste must adhere to institutional, local, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
-
Waste Identification and Segregation:
-
Waste Collection:
-
Labeling:
-
Storage:
-
Spill Management:
-
In case of a spill, absorb the material using an inert absorbent such as sand, vermiculite, or other non-combustible material.[1]
-
Carefully collect the absorbed material and contaminated supplies (e.g., gloves, paper towels) into a designated hazardous waste container.[1][7]
-
Do not allow the chemical to enter drains or waterways.[1]
-
-
Final Disposal:
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol, or methanol).
-
The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[1]
-
Summary of Disposal Procedures
| Procedure | Key Requirements |
| Personal Protective Equipment (PPE) | Chemically resistant gloves, safety goggles/face shield, lab coat. |
| Handling Location | Well-ventilated area, preferably a chemical fume hood.[1][3] |
| Waste Classification | Hazardous Waste: Halogenated Organic Compound.[1][3] |
| Segregation | Separate from non-halogenated waste and incompatible materials.[3][6] |
| Waste Container | Chemically compatible, leak-proof, with a secure screw-top cap.[1][2] |
| Labeling | "Hazardous Waste" with the full chemical name.[1][3] |
| Storage | Cool, dry, well-ventilated area with secondary containment.[3][7] |
| Spill Cleanup | Use inert absorbent material; collect as hazardous waste.[1] |
| Final Disposal | Through the institutional EHS department for licensed disposal.[1][2] |
| Container Decontamination | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste.[1] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine
This guide provides immediate and essential safety protocols for handling 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine (CAS No. 209286-63-5)[1], tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure and risk.
Hazard Summary and Personal Protective Equipment (PPE)
Based on data for structurally similar compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, strict adherence to PPE guidelines is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may also be required.[3][4] | To prevent eye contact which may cause serious irritation. |
| Hand Protection | Handle with compatible chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[2][4] | To avoid skin contact, which can cause irritation.[2] |
| Skin and Body | A complete suit protecting against chemicals or a lab coat, with proper footwear. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2][4] | To protect against accidental skin exposure. |
| Respiratory | Use a NIOSH (US) or EN 143 (EU) approved respirator with an appropriate filter (e.g., P95 or P1) for nuisance exposures or when engineering controls are not sufficient.[4] | To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.[2] |
Experimental Protocol: Safe Handling Workflow
Adherence to a strict, step-by-step protocol is crucial for minimizing risk when working with this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Ensure that eyewash stations and safety showers are in close proximity and are readily accessible.[6]
-
Before handling, inspect all PPE for integrity.
-
Keep the container tightly closed when not in use.[7]
2. Handling the Compound:
-
Wash hands thoroughly after handling the compound and before breaks.[2][4]
-
Use non-sparking tools if there is a risk of flammable dust-air mixtures, although this compound is not classified as flammable.[5]
3. In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, sweep up gently to avoid creating dust, and place into a suitable, closed container for disposal.[2][4]
-
Do not let the product enter drains.[4]
4. First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[4]
-
If on Skin: Wash off with soap and plenty of water. Consult a physician if irritation persists.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Product | Offer surplus and non-recyclable solutions to a licensed disposal company. Do not dispose of down the drain. |
| Contaminated Packaging | Dispose of as unused product in a suitable, closed container.[2][4] |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE in accordance with applicable local, state, and federal regulations. |
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Bromomethyl)thieno[3,2-c]pyridine](https://i.imgur.com/your-image-url.png)
